Aumolertinib
Description
Historical Context of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors and Evolving Therapeutic Landscape
The journey of EGFR-TKIs began in the early 2000s with the development of first-generation inhibitors like gefitinib (B1684475) and erlotinib. ncoda.org These drugs showed remarkable efficacy in a subset of NSCLC patients, which was later discovered to be those with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation. ncoda.orgaacrjournals.orgscielo.br This discovery marked a paradigm shift, moving from a one-size-fits-all chemotherapy approach to a more personalized, molecularly-driven treatment strategy. aacrjournals.orgiu.edu
However, the initial success of first-generation TKIs was often tempered by the development of acquired resistance, most commonly due to the emergence of the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. nih.govnih.gov This mutation rendered the first-generation drugs less effective, creating a pressing need for new therapeutic options. This led to the development of second-generation EGFR-TKIs, such as afatinib (B358) and dacomitinib (B1663576), which are irreversible inhibitors of the ErbB family of receptors. spandidos-publications.com While offering some advantages, resistance remained a significant hurdle. nih.gov The therapeutic landscape continued to evolve, driven by the need to overcome these resistance mechanisms and improve patient outcomes. sin-chn.comfrontiersin.org
Almonertinib's Emergence as a Third-Generation Inhibitor
Almonertinib (also known as HS-10296) emerged as a third-generation EGFR-TKI, specifically designed to address the challenge of the T790M resistance mutation. ontosight.aimedchemexpress.comcancer-research-network.com Structurally, it is a pyrimidine-based compound that irreversibly binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain. scielo.brcancer-research-network.com This covalent binding allows it to potently inhibit EGFR with sensitizing mutations as well as the T790M resistance mutation, while having significantly less activity against wild-type (non-mutated) EGFR. medchemexpress.comcancer-research-network.com
A key structural feature of almonertinib is the replacement of a methyl group on the indole (B1671886) nitrogen with a cyclopropyl (B3062369) group, which enhances its stability and binding affinity to EGFR T790M. spandidos-publications.comresearchgate.net This high selectivity for mutant forms of EGFR is a hallmark of third-generation inhibitors and contributes to a more targeted therapeutic effect. medchemexpress.comcancer-research-network.com Almonertinib was developed in China and received marketing authorization from the National Medical Products Administration (NMPA) for the treatment of patients with EGFR T790M-positive NSCLC who have progressed on or after prior EGFR TKI therapy. onclive.comprecisionmedicineonline.com
Significance of Almonertinib Research in Overcoming Treatment Challenges
The development of almonertinib and other third-generation EGFR-TKIs represents a major advancement in overcoming the primary challenge of T790M-mediated resistance to earlier-generation inhibitors. nih.govhspharm.com Clinical trials have demonstrated the efficacy of almonertinib in this patient population. The APOLLO phase II study, for instance, showed a significant objective response rate (ORR) and disease control rate (DCR) in patients with recurrent NSCLC harboring the EGFR T790M mutation. onclive.comnih.gov
Furthermore, almonertinib has shown promising activity in patients with central nervous system (CNS) metastases, a common and challenging complication of advanced NSCLC. nih.govascopubs.org Its ability to penetrate the blood-brain barrier and exert an effect on brain lesions is a crucial advantage. spandidos-publications.comresearchgate.netnih.gov Research has also explored the use of almonertinib as a first-line treatment for EGFR-mutated NSCLC, with the AENEAS phase III trial demonstrating a significant improvement in progression-free survival (PFS) compared to gefitinib. nih.govnih.gov Beyond its primary indication, some studies suggest almonertinib may have activity against uncommon EGFR mutations and could play a role in resensitizing multidrug-resistant cancer cells to chemotherapy. nih.govnih.govamegroups.org
Current Research Trajectories and Unaddressed Scientific Questions
While almonertinib has shown considerable promise, research is ongoing to further define its role and address remaining scientific questions. A key area of investigation is understanding and overcoming acquired resistance to almonertinib itself. spandidos-publications.comspringermedizin.de Mechanisms of resistance to third-generation inhibitors are complex and can include on-target alterations like the C797S mutation, as well as activation of bypass signaling pathways. nih.govspandidos-publications.com
Current research is exploring combination therapies to enhance the efficacy and delay the onset of resistance to almonertinib. nih.gov This includes combining almonertinib with chemotherapy or anti-angiogenic agents. nih.govfrontiersin.org Additionally, studies are investigating the optimal sequencing of EGFR-TKIs and the potential for using different third-generation agents sequentially. tandfonline.com The efficacy of almonertinib in diverse patient populations, particularly outside of the Chinese population where it was initially studied, is another important area of ongoing evaluation. nih.govnih.gov Further research is also needed to identify biomarkers that can predict which patients are most likely to benefit from almonertinib and to guide treatment decisions upon progression. ascopubs.org
Interactive Data Tables
Below are interactive tables summarizing key data related to Almonertinib's efficacy and inhibitory activity.
Efficacy of Almonertinib in Clinical Trials
| Trial | Treatment Line | Patient Population | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (mPFS) |
|---|---|---|---|---|---|
| APOLLO (Phase II) onclive.comfrontiersin.org | Second-line | EGFR T790M+ NSCLC | 68.9% | 93.4% | 12.3 months |
| AENEAS (Phase III) nih.govnih.gov | First-line | EGFR-mutated NSCLC | 73.8% | 93.0% | 19.3 months |
| Real-world study frontiersin.org | First-line | EGFR-mutated NSCLC | 77.92% | 100% | 24.97 months |
| Real-world study frontiersin.org | Subsequent-line | EGFR T790M+ NSCLC | 46.88% | 89.58% | 15.17 months |
| ACHIEVE (Phase II) ascopubs.org | First-line | EGFR-mutated NSCLC with CNS metastases | 88.9% | Not Reported | 17.71 months |
Inhibitory Activity of Almonertinib (IC50 values)
| EGFR Mutation | IC50 (nM) |
|---|---|
| T790M medchemexpress.comcancer-research-network.com | 0.37 |
| T790M/L858R medchemexpress.comcancer-research-network.com | 0.29 |
| T790M/Del19 medchemexpress.comcancer-research-network.com | 0.21 |
| Wild Type medchemexpress.comcancer-research-network.com | 3.39 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[[4-(1-cyclopropylindol-3-yl)pyrimidin-2-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N7O2/c1-6-29(38)32-24-17-25(28(39-5)18-27(24)36(4)16-15-35(2)3)34-30-31-14-13-23(33-30)22-19-37(20-11-12-20)26-10-8-7-9-21(22)26/h6-10,13-14,17-20H,1,11-12,15-16H2,2-5H3,(H,32,38)(H,31,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOEOECWDNSEFDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C5CC5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1899921-05-1 | |
| Record name | Aumolertinib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1899921051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Almonertinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16640 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | AUMOLERTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4RS462G19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Almonertinib
Mechanistic Characterization of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibition
Almonertinib's primary mechanism of action involves the targeted inhibition of the EGFR tyrosine kinase. ontosight.ai By selectively binding to the receptor, it disrupts downstream signaling pathways that are crucial for tumor cell proliferation and survival. patsnap.com
Binding Kinetics and Irreversible Covalent Adduction to the ATP-Binding Domain
Almonertinib functions as an irreversible inhibitor of EGFR. medchemexpress.commedchemexpress.com Its chemical structure includes a cyclopropyl (B3062369) group on the indole (B1671886) nitrogen, a modification that enhances its stability. researchgate.net This structural feature allows Almonertinib to form a covalent bond with the cysteine-797 residue located within the ATP-binding site of the EGFR kinase domain. mdpi.compatsnap.com This irreversible binding effectively blocks the ATP-binding site, thereby preventing the autophosphorylation of the receptor and subsequent activation of downstream signaling cascades. patsnap.com Molecular docking studies have shown that Almonertinib can flexibly bind to the small molecule pockets on the EGFR-T790 mutant protein with a good geometrical match. nih.gov
Selective Inhibition Profile Against Epidermal Growth Factor Receptor Activating and Resistance Mutations (e.g., T790M, Exon 19 Deletions, L858R)
Almonertinib demonstrates a high degree of selectivity for both EGFR-sensitizing mutations and the T790M resistance mutation. medchemexpress.commedchemexpress.com The T790M mutation is a common mechanism of acquired resistance to first- and second-generation EGFR TKIs. researchgate.netpatsnap.com Almonertinib was specifically designed to overcome this resistance by effectively inhibiting the T790M mutant form of EGFR. patsnap.com
In addition to its potent activity against the T790M mutation, Almonertinib also efficiently inhibits common activating mutations, such as exon 19 deletions (Exon 19del) and the L858R substitution in exon 21. researchgate.netresearchgate.net Preclinical studies have shown its efficacy in cell lines harboring these mutations. researchgate.net Clinical observations have also reported its effectiveness in patients with EGFR exon 19 deletions and L858R mutations. tandfonline.comnih.govfrontiersin.org
The inhibitory activity of Almonertinib against various EGFR mutations has been quantified using the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Minimal Activity Against Wild-Type Epidermal Growth Factor Receptor
A key characteristic of Almonertinib is its minimal inhibitory activity against wild-type EGFR (WT-EGFR). ontosight.aibiorbyt.com This selectivity for mutant forms of EGFR over the wild-type receptor is a significant advantage of third-generation TKIs. researchgate.net The degradation products of Almonertinib in the body also show a low affinity for and weak inhibitory effect on wild-type EGFR. amegroups.org This high selectivity is attributed to its specific binding mechanism and contributes to a more favorable side-effect profile compared to earlier generation EGFR inhibitors, which also inhibit WT-EGFR, leading to toxicities such as rash and diarrhea. researchgate.netnih.gov
Intracellular Signaling Cascade Modulation
By inhibiting EGFR autophosphorylation, Almonertinib effectively blocks the downstream signaling pathways that are constitutively activated in EGFR-mutant cancer cells. patsnap.com This blockade disrupts critical cellular processes, ultimately leading to the suppression of tumor growth. nih.gov
Regulation of PI3K/AKT Pathway
The PI3K/AKT pathway is a crucial downstream signaling cascade of EGFR that plays a vital role in cell survival, proliferation, and resistance to apoptosis. frontiersin.orgresearchgate.netmdpi.com In cancer cells with activating EGFR mutations, this pathway is often hyperactivated. frontiersin.org Almonertinib's inhibition of EGFR phosphorylation leads to the downregulation of the PI3K/AKT pathway. patsnap.compatsnap.com Studies have shown that Almonertinib can effectively block the activation of PI3K and AKT, thereby inhibiting signal transmission through this pathway and contributing to its anti-tumor effects. frontiersin.org
Modulation of MAPK Pathway
The MAPK (mitogen-activated protein kinase) pathway, also known as the RAS-RAF-MEK-ERK pathway, is another critical signaling route downstream of EGFR that regulates cell proliferation and differentiation. patsnap.comspandidos-publications.com Similar to the PI3K/AKT pathway, the MAPK pathway is often constitutively active in EGFR-mutant tumors. patsnap.com Almonertinib-mediated inhibition of EGFR blocks the activation of this pathway, contributing to the suppression of cancer cell proliferation. patsnap.comnih.gov
Mechanisms of Almonertinib-Induced Cellular Demise
Almonertinib triggers the death of non-small cell lung cancer (NSCLC) cells through a multi-faceted approach involving the induction of apoptosis, autophagy, and the generation of reactive oxygen species.
Almonertinib has been shown to inhibit the growth and proliferation of NSCLC cells by inducing programmed cell death, or apoptosis. nih.govfrontiersin.org The process is dependent on caspases, which are key protease enzymes in the apoptotic signaling pathway. frontiersin.orgwikipedia.org The induction of apoptosis by almonertinib is concentration-dependent in sensitive cell lines. frontiersin.org
The molecular mechanism involves the activation of key initiator and executioner caspases. Studies have demonstrated that almonertinib treatment leads to the cleavage, and therefore activation, of Caspase-3, Caspase-8, and Caspase-9. frontiersin.orgfrontiersin.orgnih.gov Activated Caspase-3, a primary executioner caspase, subsequently cleaves essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. frontiersin.orgnih.gov The cleavage of PARP is a well-established marker of apoptosis. frontiersin.org The pro-apoptotic effects of almonertinib can be mitigated by using a broad-spectrum caspase inhibitor, such as Z-VAD-fmk, which confirms the caspase-dependent nature of the induced apoptosis. nih.govresearchgate.net
Table 1: Key Molecular Markers in Almonertinib-Induced Apoptosis
| Marker | Role in Apoptosis | Observation with Almonertinib | Citations |
|---|---|---|---|
| Caspase-8 | Initiator caspase in the extrinsic pathway. | Activated | frontiersin.orgfrontiersin.org |
| Caspase-9 | Initiator caspase in the intrinsic pathway. | Activated | nih.gov |
| Caspase-3 | Executioner caspase. | Activated/Cleaved | frontiersin.orgnih.govresearchgate.net |
| PARP | DNA repair enzyme, cleaved by Caspase-3. | Cleaved | frontiersin.orgnih.govresearchgate.net |
In addition to apoptosis, almonertinib treatment also induces autophagy in NSCLC cells. nih.govfrontiersin.org Autophagy is a cellular process of self-digestion, where damaged organelles and misfolded proteins are degraded. frontiersin.org In the context of almonertinib's action, this induced autophagy has been identified as a cytoprotective mechanism. nih.govfrontiersin.org This means the cancer cells use autophagy as a survival strategy to withstand the stress induced by the drug. frontiersin.org
Evidence for this includes the observation of increased autophagosome formation in cells treated with almonertinib. frontiersin.org Furthermore, the blockade of autophagy using inhibitors like chloroquine (B1663885) or by targeting SLC1A5 with V9302 enhances the apoptotic effects of almonertinib. nih.govfrontiersin.org This suggests that preventing the protective autophagic response makes cancer cells more susceptible to apoptosis induced by almonertinib. nih.govfrontiersin.org The combination of almonertinib with an autophagy inhibitor can lead to increased synthesis of autophagosomes, potentially breaking the "protection" of autophagy and inducing more significant apoptosis. frontiersin.org
Table 2: Effect of Autophagy Inhibition on Almonertinib Efficacy
| Combination | Cell Line | Effect | Citations |
|---|---|---|---|
| Almonertinib + Chloroquine | NSCLC Cells | Improved cell apoptosis | nih.gov |
The generation of reactive oxygen species (ROS) is a critical mediator of almonertinib's cellular effects. nih.gov ROS are chemically reactive molecules containing oxygen that, in excess, can lead to cellular damage and trigger cell death pathways. mdpi.compreprints.org Studies have shown that almonertinib treatment significantly increases the production of ROS in NSCLC cells. nih.gov
This increase in ROS is directly linked to the induction of both apoptosis and autophagy. nih.govfrontiersin.org The administration of a ROS scavenger, N-acetyl-L-cysteine (NAC), prior to almonertinib treatment effectively inhibits the drug-induced decrease in cell viability and the induction of apoptosis. nih.govnih.gov NAC also prevents the almonertinib-induced increase in the autophagy marker LC3-II. nih.gov These findings indicate that almonertinib-induced apoptosis and autophagy are mediated by the production of ROS. nih.govresearchgate.net
Table 3: Impact of ROS Scavenger on Almonertinib-Induced Effects
| Treatment | Effect on Cell Viability | Effect on Apoptosis | Effect on Autophagy (LC3-II) | Citations |
|---|---|---|---|---|
| Almonertinib | Decrease | Increase | Increase | nih.gov |
Central Nervous System Penetration and Activity
A significant characteristic of almonertinib is its ability to cross the blood-brain barrier and exert its therapeutic effects within the central nervous system (CNS). frontiersin.orgnih.govnih.gov
Almonertinib demonstrates an excellent ability to penetrate the blood-brain barrier (BBB). frontiersin.orgnih.govnih.gov This is a crucial feature, as the CNS is a common site for metastasis in NSCLC. frontiersin.orgnih.gov Pharmacokinetic studies in mouse models have confirmed good BBB penetration, with the maximum concentration of the compound detected in the brain 4 hours after a single dose. frontiersin.orgnih.gov In contrast, its active metabolite, HAS-719, does not easily cross the BBB. frontiersin.orgnih.govnih.gov
The ability of almonertinib to cross the BBB is partly attributed to its structural properties, such as the lipophilicity of its cyclopropyl group. amegroups.org Furthermore, almonertinib has a low affinity for key efflux transporters at the BBB, namely ATP Binding Cassette Subfamily B Member 1 (ABCB1, also known as P-glycoprotein) and Breast Cancer Resistance Protein (BCRP). frontiersin.orgnih.govresearchgate.net While almonertinib is a substrate for these transporters, its low affinity for them reduces its expulsion from the brain, thereby improving its ability to accumulate in CNS tissues and exert its activity. frontiersin.orgnih.govresearchgate.net
Table 4: In Vitro Permeability of Almonertinib
| Cell Model | Transporter | Observation | Implication | Citations |
|---|---|---|---|---|
| ABCB1-MDCK | ABCB1 (P-gp) | Almonertinib penetration is influenced by ABCB1 excretion. | Almonertinib is a substrate of this efflux pump. | frontiersin.orgnih.govnih.gov |
Preclinical and clinical studies have demonstrated almonertinib's potent anti-tumor activity against CNS metastases. frontiersin.orgnih.govresearchgate.net In vivo experiments using mouse models with established brain and spinal cord metastases from NSCLC cells showed that almonertinib treatment significantly inhibited the growth and metastasis of these tumors. frontiersin.orgnih.gov High-dose almonertinib showed a particularly good treatment effect against both brain and spinal cord metastases. frontiersin.orgnih.gov
Clinical evidence supports these preclinical findings. frontiersin.orgresearchgate.net In the phase 1/2 APOLLO study, almonertinib showed promising activity in patients with EGFR T790M–mutant NSCLC who had CNS metastases. onclive.com The data revealed a significant CNS objective response rate and disease control rate, indicating effective management of intracranial tumors. amegroups.orgonclive.com This efficacy in treating and preventing the progression of brain metastases is a critical advantage in the management of advanced NSCLC. clinicaltrials.govspandidos-publications.commedpath.com
Table 5: Clinical Efficacy of Almonertinib in CNS Metastases (APOLLO Study)
| Efficacy Endpoint | Result | 95% Confidence Interval | Citations |
|---|---|---|---|
| CNS Objective Response Rate (ORR) | 60.9% | 38.5% - 80.3% | amegroups.orgonclive.com |
| CNS Disease Control Rate (DCR) | 91.3% | N/A | amegroups.org |
| Median CNS Progression-Free Survival (PFS) | 10.8 months | 5.5 - 12.6 months | amegroups.orgonclive.com |
| Median CNS Duration of Response (DoR) | 11.3 months | N/A | amegroups.org |
Preclinical Efficacy and Translational Investigations
In Vitro Pharmacological Profiling
Almonertinib, a third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), demonstrates high selectivity and potent inhibitory activity against EGFR-mutant non-small cell lung cancer (NSCLC) cells. researchgate.net In preclinical studies, almonertinib has been shown to effectively inhibit the growth and proliferation of NSCLC cell lines that harbor both EGFR-sensitizing mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation. researchgate.netnih.gov Specifically, its activity has been confirmed in cell lines like H1975, which contains the L858R/T790M dual mutation, and HCC827, which has an EGFR-sensitive mutation. researchgate.net
The compound works by inhibiting the phosphorylation of EGFR and blocking downstream signaling pathways, including AKT and MAPK, which are crucial for tumor cell proliferation and survival. nih.govresearchgate.net This targeted inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells. researchgate.net The inhibitory concentrations (IC50) of almonertinib are significantly lower for mutant EGFR compared to wild-type (WT) EGFR, underscoring its selectivity. For example, IC50 values for cell lines with resistant or sensitized EGFR have been reported to be approximately 2-16 times lower than those for wild-type enzymes. researchgate.net
Table 1: In Vitro Anti-Proliferative Activity of Almonertinib in EGFR-Mutant NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | Almonertinib IC50 (nM) |
|---|---|---|
| H1975 | L858R / T790M | ~1.9 |
| HCC827 | Exon 19 deletion | ~2.2 |
| PC-9 | Exon 19 deletion | Not Specified |
IC50 values are approximate and based on reported experimental data.
A key advantage of almonertinib is its high selectivity for mutant EGFR over wild-type EGFR. researchgate.netpatsnap.com This selectivity is attributed to its chemical structure, where a cyclopropyl (B3062369) group replaces a methyl group on the indole (B1671886) nitrogen ring, a modification from osimertinib's structure. frontiersin.org This change helps to reduce activity against wild-type EGFR, which is often associated with certain adverse events. frontiersin.org Compared to osimertinib (B560133) and afatinib (B358), almonertinib has shown lower activity against WT-EGFR cells, indicating a potentially lower risk of dose-limiting toxicity related to wild-type EGFR inhibition. nih.gov This improved selectivity profile means almonertinib is a potent inhibitor of both activating and resistance mutations while minimizing off-target effects. researchgate.net
Molecular docking studies have elucidated the mechanism by which almonertinib binds to and inhibits the EGFR kinase domain. frontiersin.orgmdpi.com As a third-generation EGFR-TKI, almonertinib is an irreversible inhibitor that forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR protein. frontiersin.orgrsc.orgnih.gov This interaction is facilitated by the drug's electrophilic acrylamide (B121943) moiety, which acts as a Michael acceptor, reacting with the thiol group of Cys797. rsc.org
Docking simulations show that almonertinib fits flexibly into the small molecule pocket of the EGFR-T790M mutant protein with good geometric matching. frontiersin.org The binding is further stabilized by conventional hydrogen bonds with key amino acid residues, such as Met793 and Cys797. nih.gov The hydrophobic cyclopropyl group on the indole ring of almonertinib matches well with the compact hydrophobic pocket created by the T790M mutation, contributing to a higher binding affinity for the mutant protein. researchgate.net The distance between the Michael acceptor site in almonertinib and Cys797 has been measured to facilitate this covalent interaction. dntb.gov.uanih.govresearchgate.net These structural interactions explain the compound's high potency and selectivity for mutant forms of EGFR. rsc.org
In Vivo Efficacy Assessment
The in vivo anti-tumor efficacy of almonertinib has been evaluated using cell line-derived xenograft (CDX) models. frontiersin.orglarvol.com These models are established by subcutaneously implanting human NSCLC cell lines, such as PC-9 (which harbors an EGFR exon 19 deletion), into immunodeficient mice. frontiersin.org Once tumors are established, the mice are treated with almonertinib to assess its effect on tumor growth. frontiersin.org
These xenograft models have been instrumental in demonstrating almonertinib's ability to inhibit tumor growth in a living system. frontiersin.org Studies using these models have also been designed to investigate the compound's activity against central nervous system (CNS) metastases, a common site of disease progression. frontiersin.orgnih.gov For this purpose, NSCLC brain and spinal cord metastasis models have been constructed to observe the anti-tumor effects of almonertinib in these specific locations. frontiersin.org Histological analysis from these models has shown that the number of proliferating cancer cells is significantly decreased in almonertinib-treated mice. frontiersin.org Furthermore, xenograft models using almonertinib-resistant cell lines, such as HCC827/AR, have been developed to study mechanisms of resistance and evaluate combination therapies. nih.gov
Patient-derived xenograft (PDX) models, which involve implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered to more accurately represent the complexity of a patient's tumor. nih.govd-nb.inforesearchgate.net These models preserve the histological and genetic characteristics of the original tumor, making them a valuable tool for evaluating therapeutic response. nih.gov
Almonertinib has been tested in PDX models of NSCLC and has shown significant anti-tumor activity. nih.gov In one study, almonertinib demonstrated a proven inhibitory effect on tumor growth in a PDX model harboring the uncommon H773-V774insNPH EGFR mutation. nih.gov The use of PDX models provides strong preclinical evidence supporting the efficacy of almonertinib across a range of EGFR mutations, validating its potential as a therapeutic agent for patients with NSCLC. nih.gov
Anti-Tumor Efficacy in Animal Models of Brain and Spinal Cord Metastases
Almonertinib has demonstrated significant anti-tumor activity in preclinical models of central nervous system (CNS) metastases, which are a frequent site of disease progression in non-small cell lung cancer (NSCLC). nih.gov Its ability to cross the blood-brain barrier and suppress tumor growth has been a key area of investigation. researchgate.netnih.gov
In mouse models of brain metastasis using PC9-LUC cells, which have an EGFR mutation, Almonertinib treatment led to the regression of brain tumors and improved neurological functions. nih.gov Bioluminescence imaging showed a significant reduction in the signal from intracranial tumor cells after administration of Almonertinib. nih.gov One study established that Almonertinib can significantly inhibit brain and spinal cord metastases in mice with NSCLC. nih.gov
The efficacy of Almonertinib has also been evaluated in models of spinal cord metastases. In mice injected with PC9-LUC cells to establish spinal cord tumors, treatment with Almonertinib resulted in inhibited growth and metastasis of the tumor cells, as measured by a significant reduction in the biofluorescence signal compared to control groups. nih.govresearchgate.net
Furthermore, in models of leptomeningeal metastases, a particularly challenging form of CNS involvement, Almonertinib has shown promise. nih.govaacrjournals.org Preclinical studies have confirmed its ability to penetrate the blood-brain barrier and inhibit the growth of cancer cells in the leptomeninges. nih.gov
Table 1: Summary of Almonertinib Efficacy in CNS Metastasis Models
| Model Type | Cell Line | Key Findings | Reference(s) |
|---|---|---|---|
| Brain Metastasis | PC9-LUC (EGFR mutant) | Led to regression of brain tumors and improved neurological function. | nih.gov |
| Spinal Cord Metastasis | PC9-LUC (EGFR mutant) | Significantly inhibited growth and metastasis of spinal cord tumor cells. | nih.govresearchgate.net |
| General CNS Metastasis | Not specified | Easily penetrates the blood-brain barrier to inhibit advanced NSCLC brain and spinal cord metastases. | nih.gov |
Pharmacokinetic Studies in Preclinical Models (e.g., Metabolite Profiles)
Pharmacokinetic studies in various preclinical models have been conducted to understand the absorption, distribution, metabolism, and excretion of Almonertinib. These studies show that Almonertinib is extensively metabolized. nih.govresearchgate.net
In vivo pharmacokinetic analyses in tumor-bearing mice demonstrated that after oral administration, Almonertinib and its primary active metabolite, HAS-719, are present in the plasma and brain tissue. frontiersin.orgresearchgate.net However, the concentration of HAS-719 in the brain tissue was found to be considerably lower than in the plasma, suggesting that while Almonertinib itself can penetrate the blood-brain barrier, its main metabolite does not do so as readily. nih.govfrontiersin.org
In vitro metabolism studies using liver microsomes from mice, rats, dogs, monkeys, and humans have identified several metabolic pathways, including demethylation, oxidation, and dealkylation. frontiersin.org A key metabolite across species is N-desmethylated Almonertinib, also known as HAS-719. nih.gov This active metabolite shows strong inhibitory effects on EGFR mutations. nih.gov Studies in rat liver microsomes indicate that nicardipine (B1678738) can inhibit the metabolism of Almonertinib through a mixed inhibitory mechanism. tandfonline.com
In healthy human subjects, following a single oral dose of radiolabeled Almonertinib, the parent drug was the main component circulating in the plasma, accounting for nearly 70% of the total radioactivity. nih.gov A total of 26 metabolites were identified across blood, urine, and feces. nih.govmdpi.com The major metabolite in plasma was identified as M440 (an almonertinib-M2 demethyl product), while HAS-719 was the major metabolite found in urine and feces. nih.gov The primary enzyme responsible for the metabolism of Almonertinib is cytochrome P450 3A4 (CYP3A4). researchgate.netnih.gov
Table 2: Major Metabolites of Almonertinib in Preclinical and Clinical Models
| Model | Major Metabolite(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Mouse (tumor xenograft) | HAS-719 | Detected in plasma and brain tissue, but brain concentration is significantly lower than plasma. | nih.govfrontiersin.org |
| Rat, Dog, Monkey, Human (Liver Microsomes) | N-demethylation, oxidation, and dealkylation products | Multiple metabolites identified, indicating extensive metabolism. | frontiersin.org |
| Human (Healthy Volunteers) | M440 (plasma), HAS-719 (urine, feces) | Parent drug is the main circulating component; excretion is primarily through feces. | nih.gov |
| Rat (Liver Microsomes) | HAS-719 | Metabolism is inhibited by the CYP3A4 inhibitor nicardipine. | tandfonline.com |
Table 3: Compound Names
| Compound Name |
|---|
| Almonertinib |
| HAS-719 (N-desmethylated almonertinib) |
| M440 (almonertinib-M2 demethyl product) |
Clinical Efficacy and Outcome Research
Phase I/II Clinical Program Outcomes
The APOLLO study, a pivotal phase II registrational trial, investigated the efficacy of almonertinib in patients with locally advanced or metastatic EGFR T790M-positive NSCLC who had progressed on prior EGFR TKI therapy. aacrjournals.orgfirstwordpharma.comresearchgate.net
In the APOLLO trial, which enrolled 244 patients, almonertinib demonstrated a significant clinical response. aacrjournals.orgfirstwordpharma.com The objective response rate (ORR) as determined by an independent central review was 68.9%. firstwordpharma.comresearchgate.net Furthermore, the disease control rate (DCR) was reported to be 93.4%, indicating that a large majority of patients experienced tumor shrinkage or stabilization. aacrjournals.orgresearchgate.net In a phase I dose-expansion cohort of 94 patients with the EGFR T790M mutation, the investigator-assessed ORR was 52% and the DCR was 92%. nih.gov
Table 1: Objective Response and Disease Control Rates in the APOLLO Trial
| Efficacy Endpoint | Rate (95% CI) |
| Objective Response Rate (ORR) | 68.9% (62.6-74.6) |
| Disease Control Rate (DCR) | 93.4% (89.6-96.2) |
| Data from the APOLLO Phase II trial in patients with EGFR T790M-positive NSCLC. firstwordpharma.comresearchgate.net |
Progression-free survival (PFS) was a key endpoint in the Phase I/II program. In the APOLLO study, the median PFS was 12.4 months. researchgate.netresearchgate.net The median duration of response (DoR) was reported to be 15.1 months, highlighting the durability of the response to almonertinib. researchgate.netresearchgate.net A phase I trial showed a median PFS of 11.0 months in patients with the EGFR T790M mutation. nih.gov
Almonertinib has shown meaningful efficacy against central nervous system (CNS) metastases. aacrjournals.orgtargetedonc.com In a subset of 23 patients with evaluable CNS metastases from the APOLLO trial, the CNS-ORR was 60.9%, and the CNS-DCR was 91.3%. firstwordpharma.comresearchgate.net The median CNS-PFS was 10.8 months, and the median CNS-DoR was 12.5 months. aacrjournals.orgnih.gov
Another study, the ACHIEVE trial, which was a prospective, single-arm phase 2 trial, evaluated high-dose almonertinib in patients with untreated EGFR-mutated NSCLC and brain metastases. cancernetwork.comtargetedonc.com In the full analysis set, the intracranial ORR was 82.5%, with a 100% intracranial DCR. cancernetwork.com For the CNS evaluable-for-response group, the intracranial ORR was 85.7%. targetedonc.com
Table 2: Efficacy of Almonertinib in Patients with CNS Metastases (APOLLO Trial)
| CNS Efficacy Endpoint | Result (95% CI) |
| Objective Response Rate (ORR) | 60.9% (38.5-80.3) |
| Disease Control Rate (DCR) | 91.3% (72.0-98.9) |
| Median Duration of Response (DoR) | 12.5 months (5.6-NR) |
| Data from a subset of patients with evaluable CNS metastases in the APOLLO trial. firstwordpharma.comresearchgate.net |
Phase III Clinical Program Outcomes
The AENEAS trial, a double-blind, phase III study, compared almonertinib with the first-generation EGFR TKI gefitinib (B1684475) as a first-line treatment for 429 patients with locally advanced or metastatic EGFR-mutated NSCLC. ascopubs.orgnih.gov
The trial met its primary endpoint, demonstrating a significantly longer median PFS for almonertinib at 19.3 months compared to 9.9 months for gefitinib. ascopubs.orgnih.govfcshemoncreview.com The hazard ratio for disease progression or death was 0.46, indicating a 54% reduction in risk with almonertinib. ascopubs.orgnih.gov The median duration of response was also substantially longer with almonertinib (18.1 months) versus gefitinib (8.3 months). ascopubs.orgnih.govfcshemoncreview.com
Interestingly, the objective response rates were similar between the two arms, with an ORR of 73.8% for almonertinib and 72.1% for gefitinib. ascopubs.orgnih.govfcshemoncreview.com The disease control rates were also comparable at 93.0% and 96.7%, respectively. ascopubs.orgnih.govfcshemoncreview.com
Table 3: Comparative Efficacy of Almonertinib vs. Gefitinib in the AENEAS Trial
| Efficacy Endpoint | Almonertinib | Gefitinib | Hazard Ratio (95% CI) / P-value |
| Median Progression-Free Survival (PFS) | 19.3 months | 9.9 months | 0.46 (0.36-0.60); P < .0001 |
| Objective Response Rate (ORR) | 73.8% | 72.1% | P = .6939 |
| Disease Control Rate (DCR) | 93.0% | 96.7% | P = .0884 |
| Median Duration of Response (DoR) | 18.1 months | 8.3 months | - |
| Data from the AENEAS Phase III trial as a first-line treatment for EGFR-mutated NSCLC. ascopubs.orgnih.gov |
Mechanisms of Acquired Resistance to Almonertinib
Classification of Resistance Mechanisms to Third-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors
Acquired resistance to third-generation EGFR-TKIs, including Almonertinib, can be broadly classified into two main categories: EGFR-dependent and EGFR-independent mechanisms. frontiersin.orgspandidos-publications.com
EGFR-dependent resistance involves genetic alterations that occur within the EGFR gene itself. frontiersin.org These on-target alterations restore kinase activity despite the presence of the inhibitor. This category includes the development of new point mutations in the EGFR kinase domain and amplification of the EGFR gene. frontiersin.orgspandidos-publications.com
EGFR-independent resistance occurs when cancer cells find alternative routes to survive and proliferate, bypassing the need for EGFR signaling. frontiersin.orgspandidos-publications.com These "bypass mechanisms" often involve the activation of other signaling pathways, such as those driven by other receptor tyrosine kinases (RTKs) like HER2 or MET, or downstream signaling molecules. spandidos-publications.comdovepress.com Histological transformation, where the lung adenocarcinoma changes into a different cell type like small-cell lung cancer, is another form of EGFR-independent resistance. spandidos-publications.comdovepress.com
The mechanisms of acquired resistance to third-generation EGFR-TKIs are heterogeneous and can involve target-gene mutations, activation of bypass signaling pathways, and phenotypic changes. spandidos-publications.comshsmu.edu.cn
Epidermal Growth Factor Receptor-Dependent Resistance Alterations
Resistance to Almonertinib can arise from further mutations within the EGFR gene or an increase in the number of copies of the gene, which allows the tumor to overcome the inhibitory effects of the drug.
Secondary Point Mutations within the Epidermal Growth Factor Receptor Kinase Domain (e.g., C797S, L718Q, G724S, L792H, V802F)
The emergence of secondary point mutations in the EGFR kinase domain is a key mechanism of acquired resistance to Almonertinib. spandidos-publications.com These mutations can interfere with the binding of the drug or alter the kinase's conformation.
C797S: The C797S mutation is one of the most common tertiary mutations that confers resistance to third-generation EGFR-TKIs. nih.govamegroups.cn This mutation changes the cysteine residue at position 797 to a serine. nih.gov Since Almonertinib, like other third-generation inhibitors, forms an irreversible covalent bond with this cysteine residue, the C797S mutation prevents this binding, thereby rendering the drug ineffective. spandidos-publications.comnih.gov The C797S mutation has been reported in 21% of patients resistant to Almonertinib. nih.gov
L718Q: The L718Q mutation, where leucine (B10760876) is replaced by glutamine at position 718, is another clinically observed resistance mechanism. spandidos-publications.comnih.gov This mutation is located in the ATP-binding site of the EGFR kinase domain and is thought to cause steric hindrance, which obstructs the binding of the TKI to EGFR. spandidos-publications.comnih.gov One case report suggested that a patient who developed resistance to osimertinib (B560133) due to the L718Q mutation responded to Almonertinib, indicating potential differences in the activity spectrum of third-generation TKIs against this specific mutation. nih.govfrontiersin.org
G724S: The G724S mutation has also been identified as a resistance mechanism to third-generation TKIs. spandidos-publications.comamegroups.org This mutation is less common but has been reported in patients who have developed resistance to osimertinib and is considered a potential mechanism for Almonertinib resistance as well. spandidos-publications.comamegroups.cn
L792H: Mutations at the L792 residue, such as L792H, can create steric interference with the methoxy (B1213986) group on the phenyl ring of osimertinib, disrupting its ability to bind to the kinase domain. nih.govresearchgate.net This mechanism is also relevant for Almonertinib due to its structural similarities with osimertinib. spandidos-publications.com
V802F: The V802F mutation has been reported as a resistance mutation to Almonertinib. spandidos-publications.comnih.gov This mutation can displace the first helix adjacent to the hinge region, which can affect drug binding. nih.govresearchgate.net
A single case has reported a patient with multiple co-existing EGFR resistance mutations, including L718Q, C797S, C797G, L792H, and V802F, which conferred resistance to Almonertinib. nih.gov
Table 1: EGFR-Dependent Secondary Point Mutations Conferring Resistance to Almonertinib
| Mutation | Location (Exon) | Mechanism of Resistance |
|---|---|---|
| C797S | 20 | Prevents covalent binding of the inhibitor. nih.gov |
| L718Q | 18 | Causes steric hindrance, obstructing drug binding. spandidos-publications.comnih.gov |
| G724S | 18 | Acquired tertiary mutation conferring resistance. amegroups.cnamegroups.org |
| L792H | 20 | Creates steric interference with drug binding. nih.govresearchgate.net |
| V802F | - | Displaces a helix adjacent to the hinge region, affecting binding. nih.govresearchgate.net |
Loss of the Epidermal Growth Factor Receptor T790M Mutation
The loss of the EGFR T790M mutation is another observed mechanism of resistance to third-generation EGFR-TKIs. spandidos-publications.comspandidos-publications.comamegroups.org Almonertinib is specifically designed to target the T790M mutation, which is the most common cause of resistance to first- and second-generation EGFR-TKIs. patsnap.comamegroups.org In some cases, upon developing resistance to Almonertinib, tumor cells can lose the T790M mutation. spandidos-publications.comamegroups.org This suggests that the cancer cells have evolved to rely on other survival pathways that are independent of the T790M-mutant EGFR. The frequency of T790M loss in patients resistant to osimertinib has been reported to be between 53% and 68%. spandidos-publications.com The loss of T790M is often associated with the emergence of EGFR-independent resistance mechanisms. spandidos-publications.com
Epidermal Growth Factor Receptor Gene Amplification
Amplification of the EGFR gene is a less common but recognized on-target mechanism of resistance to third-generation TKIs. spandidos-publications.com In this scenario, the cancer cells produce an excessive amount of the EGFR protein, including the mutant form. This increased quantity of the target protein can overwhelm the inhibitory capacity of Almonertinib, leading to drug resistance. EGFR amplification has been observed in patients who have become resistant to osimertinib, with frequencies ranging from 8% to 25% in different studies. spandidos-publications.com
Activation of Alternative Signaling Pathways (Bypass Mechanisms)
When the EGFR pathway is effectively blocked by Almonertinib, cancer cells can activate alternative signaling pathways to sustain their growth and survival. This is a crucial EGFR-independent resistance mechanism.
HER2 and Other Receptor Tyrosine Kinase Amplifications
Amplification of other receptor tyrosine kinases (RTKs) is a significant bypass mechanism. shsmu.edu.cn
HER2 Amplification: Human epidermal growth factor receptor 2 (HER2), another member of the EGFR family, can become amplified, leading to resistance. frontiersin.orgnih.gov HER2 amplification activates downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, in a manner that is independent of EGFR, thereby bypassing the effect of Almonertinib. spandidos-publications.comascopost.com HER2 amplification has been reported in 2-10% of cases with acquired resistance to EGFR-TKIs. frontiersin.orgspandidos-publications.comnih.gov The combination of Almonertinib with a HER2 inhibitor, pyrotinib, has shown promise in patients with both EGFR mutation and HER2 amplification. frontiersin.orgnih.gov
Other RTK Amplifications: Besides HER2, amplification of other RTKs such as MET can also mediate resistance to third-generation EGFR-TKIs. dovepress.comnih.gov MET amplification is a well-established resistance mechanism to osimertinib and is also considered a potential bypass pathway in Almonertinib resistance. spandidos-publications.comnih.gov Other oncogene fusions, such as EML4-ALK, have also been suggested as a potential, albeit rare, mechanism of Almonertinib resistance. amegroups.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Afatinib (B358) |
| Almonertinib |
| Amivantamab |
| Avitinib |
| Bevacizumab |
| Brigatinib |
| Cetuximab |
| Crizotinib (B193316) |
| Dacomitinib (B1663576) |
| EAI045 |
| Erlotinib |
| Furmonertinib |
| Gefitinib (B1684475) |
| Icotinib |
| Lazertinib |
| Lorlatinib |
| Osimertinib |
| Pyrotinib |
| Rociletinib |
| Selpercatinib |
| Trastuzumab |
Oncogene Fusions and Rearrangements (e.g., ALK, RET, NTRK1)
The activation of alternative oncogenic pathways through gene fusions is a recognized mechanism of resistance to EGFR inhibitors. nih.gov Although rare, these rearrangements can bypass the EGFR signaling blockade imposed by almonertinib.
ALK Rearrangements : Anaplastic lymphoma kinase (ALK) gene rearrangement has been identified as a potential mechanism of acquired resistance to almonertinib. amegroups.org In one documented case, a patient with advanced EGFR-mutant NSCLC developed an EML4-ALK fusion mutation after treatment with almonertinib, leading to disease progression. amegroups.org This finding, the first of its kind, suggests that ALK rearrangement is a rare but critical resistance pathway, similar to what has been observed with other third-generation TKIs like osimertinib. amegroups.org
RET and NTRK1 Fusions : While direct evidence for RET and NTRK1 fusions causing almonertinib resistance is emerging, these fusions are established resistance mechanisms for structurally similar third-generation EGFR-TKIs. amegroups.orgresearchgate.net For instance, RET-ERC1 and NTRK1-TPM3 gene fusions have been reported in patients who developed resistance to osimertinib. amegroups.org Given the similar resistance patterns between almonertinib and osimertinib, it is plausible that these fusions also contribute to almonertinib resistance. spandidos-publications.com One case has been reported where a novel POT1::NTRK3 fusion, which retains the complete NTRK kinase domain, was identified after sequential treatment that included almonertinib. researchgate.net
| Fusion Gene | Significance in TKI Resistance | Supporting Evidence |
|---|---|---|
| EML4-ALK | Identified as a direct cause of acquired resistance to almonertinib in a case study. amegroups.org | A patient developed an EML4-ALK fusion after almonertinib treatment, leading to disease progression. amegroups.org |
| RET Fusions | A potential mechanism of almonertinib resistance, observed in patients resistant to other 3rd-gen EGFR-TKIs. amegroups.org | RET-ERC1 fusion was found in an osimertinib-resistant case. amegroups.org |
| NTRK Fusions | Considered a potential resistance mechanism; a novel NTRK3 fusion has been reported post-almonertinib therapy. amegroups.orgresearchgate.net | NTRK1-TPM3 fusion was found in an osimertinib-resistant case; a POT1::NTRK3 fusion was identified after treatment including almonertinib. amegroups.orgresearchgate.net |
MET Pathway Activation (e.g., c-MET Amplification, HGF Overexpression)
Activation of the MET pathway is one of the most common EGFR-independent mechanisms of resistance to third-generation TKIs. frontiersin.orgresearchgate.net This pathway can be aberrantly activated through several mechanisms, effectively creating a "bypass" route that allows cancer cells to proliferate despite the inhibition of EGFR.
c-MET Amplification : Amplification of the MET proto-oncogene is a well-documented driver of acquired resistance. researchgate.netmdpi.com Increased copies of the MET gene lead to overexpression and hyperactivation of the c-MET receptor tyrosine kinase. nih.gov This hyperactivation can trigger downstream signaling cascades, such as the PI3K/AKT and RAS/MAPK pathways, independently of EGFR, thereby sustaining tumor cell growth and survival and rendering almonertinib ineffective. mdpi.comnih.govdovepress.com MET amplification is found in a significant percentage of NSCLC patients who develop resistance to EGFR-TKIs. researchgate.netmdpi.com
HGF Overexpression : Hepatocyte growth factor (HGF) is the sole ligand for the c-MET receptor. nih.gov Overexpression of HGF, often by stromal cells within the tumor microenvironment, can also drive resistance. nih.govbiorxiv.org This excess HGF leads to sustained, ligand-dependent activation of the c-MET receptor on cancer cells. nih.gov This paracrine signaling rescues downstream pathways, allowing cancer cells to survive and proliferate even when the EGFR pathway is successfully blocked by almonertinib. nih.gov
Histological Transformation of Tumor Cells
A notable mechanism of acquired resistance to almonertinib involves the histological transformation of the tumor. spandidos-publications.comsemanticscholar.org This phenomenon is characterized by a change in the tumor's cell type from one histology to another, most commonly from NSCLC adenocarcinoma to a neuroendocrine phenotype. researchgate.netspandidos-publications.com
In a documented case, a patient with EGFR L861Q positive adenosquamous lung carcinoma experienced disease progression after eight months of almonertinib treatment. researchgate.net A subsequent biopsy revealed that the tumor had transformed into a large cell neuroendocrine carcinoma. researchgate.net This transformation represents a fundamental shift in the tumor's biology, rendering it non-dependent on the EGFR signaling pathway and thus resistant to almonertinib. researchgate.net Even after this transformation, the original EGFR mutation may persist. researchgate.net This type of resistance mechanism underscores the importance of re-biopsy upon disease progression to guide subsequent treatment strategies, which often involve platinum-based chemotherapy. researchgate.netspandidos-publications.com
Tumor Microenvironment-Mediated Resistance
The tumor microenvironment (TME) plays a critical role in mediating drug resistance. The TME is a complex ecosystem of cancer cells, stromal cells, blood vessels, and extracellular matrix components. Interactions within this environment can profoundly influence a tumor's response to therapy.
Cancer-associated fibroblasts (CAFs) are a major component of the TME and are known to influence resistance to targeted therapies. nih.govnih.gov Research shows that CAFs play a significant role in inducing resistance to almonertinib. nih.govresearchgate.net
Studies have demonstrated that CAFs enhance the survival of NSCLC cells treated with almonertinib. nih.govresearchgate.net A feedback loop has been identified where NSCLC cells treated with almonertinib increase their secretion of Transforming Growth Factor-beta 1 (TGF-β1). nih.gov This secreted TGF-β1, in turn, promotes the differentiation and accumulation of more CAFs, which then further protect the cancer cells from the drug's effects. nih.gov This interaction highlights a dynamic interplay between cancer cells and the surrounding stroma that fosters a protective niche, ultimately reducing the efficacy of almonertinib. nih.govresearchgate.net
A specific mechanism by which CAFs confer resistance to almonertinib is through the metabolic reprogramming of cancer cells. nih.govnih.gov This involves a shift towards increased glycolysis, a metabolic state known as the Warburg effect. mdpi.com
Recent research has elucidated a novel pathway where CAFs promote almonertinib resistance by regulating glycolysis in NSCLC cells. nih.govnih.gov This process is mediated through S-phase kinase-associated protein 2 (SKP2) and Hexokinase 2 (HK2). nih.govresearchgate.net
The key findings are summarized below:
CAF-Induced Resistance : Conditioned medium from CAFs was shown to induce almonertinib resistance in H1975 NSCLC cells. nih.govnih.gov
Upregulation of HK2 : This resistance was accompanied by an increase in the expression of HK2, a key rate-limiting enzyme in the glycolytic pathway, and a corresponding increase in glucose consumption and lactate (B86563) production. nih.govmdpi.com
Role of SKP2 : Further investigation revealed that the upregulation of HK2 by CAFs is driven by SKP2 signaling. Knockdown of SKP2 in cancer cells reversed the CAF-induced upregulation of HK2 and restored sensitivity to almonertinib. nih.govnih.gov
This mechanism demonstrates that CAFs can rewire the metabolism of cancer cells to fuel resistance. By upregulating HK2-mediated glycolysis via SKP2, CAFs provide the cancer cells with the metabolic flexibility needed to survive the therapeutic pressure of almonertinib. nih.govnih.gov Targeting this metabolic vulnerability, for instance by inhibiting HK2, has been shown to re-sensitize the resistant cells to almonertinib, offering a potential strategy to overcome this form of resistance. nih.gov
| Component | Function in Resistance | Mechanism |
|---|---|---|
| Cancer-Associated Fibroblasts (CAFs) | Induce almonertinib resistance. nih.govnih.gov | Secrete factors that promote metabolic reprogramming and survival of cancer cells. nih.govnih.gov |
| SKP2 (S-phase kinase-associated protein 2) | Mediates the pro-resistance signal from CAFs. nih.govnih.gov | Acts as an upstream regulator that drives the expression of HK2 in cancer cells. nih.govnih.gov |
| HK2 (Hexokinase 2) | Executes the metabolic shift that confers resistance. nih.govnih.gov | As a key glycolytic enzyme, its upregulation increases glycolysis, providing an alternative energy source and survival advantage. nih.govmdpi.com |
Pharmacokinetic Interactions and Metabolic Considerations
Almonertinib Metabolism by Cytochrome P450 Enzymes (e.g., CYP3A4)
The primary route of Almonertinib metabolism is through the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal enzyme involved. researchgate.nettandfonline.comresearchgate.netfrontiersin.org In vitro experiments have confirmed that Almonertinib is predominantly metabolized to its N-demethylation metabolite by CYP3A4. researchgate.net The significant role of CYP3A4 in Almonertinib's metabolism makes its plasma concentration susceptible to alterations when co-administered with drugs that induce or inhibit this enzyme. researchgate.netfrontiersin.org Genetic variations in the CYP3A4 gene can also impact the rate of Almonertinib metabolism, potentially leading to inter-individual differences in drug exposure and response. frontiersin.org Studies have shown that Almonertinib itself can act as an inhibitor of CYP3A in human recombinant microsomes. researchgate.net
Characterization of Active Metabolites (e.g., N-Desmethylated Almonertinib, HAS-719)
The metabolism of Almonertinib results in the formation of several metabolites, with the N-desmethylated form, known as HAS-719, being the main active metabolite. researchgate.netclinicaltrials.gov In human plasma, HAS-719 is a significant circulating metabolite. researchgate.net Studies have shown that the plasma exposure of HAS-719 is approximately 40% of the parent drug, almonertinib. researchgate.net A comprehensive study identified 26 metabolites of Almonertinib in human blood, urine, and feces. mdpi.com While Almonertinib demonstrates good penetration across the blood-brain barrier, its active metabolite, HAS-719, does not easily cross this barrier. nih.govfrontiersin.org
Role of Drug Efflux Transporters (e.g., P-glycoprotein, Breast Cancer Resistance Protein)
Drug efflux transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP), play a crucial role in the disposition of many drugs by actively pumping them out of cells. nih.govmdpi.commdpi.com Both Almonertinib and its active metabolite, HAS-719, have been identified as substrates for P-gp and BCRP. researchgate.net This means that these transporters can limit the absorption and distribution of Almonertinib, including its penetration into the central nervous system. frontiersin.orgnih.gov In vitro studies using MDCK cell lines overexpressing these transporters have confirmed that both Almonertinib and HAS-719 are substrates of P-gp (ABCB1) and BCRP (ABCG2). frontiersin.org Almonertinib has also been shown to be an inhibitor of P-gp and BCRP, which can lead to drug-drug interactions when co-administered with other substrates of these transporters. nih.gov
| Compound | Transporter | Role | Reference |
|---|---|---|---|
| Almonertinib | P-glycoprotein (P-gp/ABCB1) | Substrate, Inhibitor | researchgate.netfrontiersin.orgnih.gov |
| Almonertinib | Breast Cancer Resistance Protein (BCRP/ABCG2) | Substrate, Inhibitor | frontiersin.orgnih.gov |
| HAS-719 | P-glycoprotein (P-gp/ABCB1) | Substrate | researchgate.netfrontiersin.org |
| HAS-719 | Breast Cancer Resistance Protein (BCRP/ABCG2) | Substrate | frontiersin.org |
Drug-Drug Interaction Studies
Given its metabolism via CYP3A4 and its interaction with drug transporters, Almonertinib is susceptible to clinically significant drug-drug interactions.
Co-administration of Almonertinib with strong inhibitors or inducers of CYP3A4 can significantly alter its plasma concentrations.
CYP3A4 Inhibitors:
Itraconazole , a strong CYP3A4 inhibitor, when co-administered with Almonertinib, led to a significant increase in Almonertinib's plasma concentration. researchgate.net
Isavuconazole , a moderate CYP3A4 inhibitor, has been shown to inhibit the metabolism of Almonertinib in vitro, with IC50 values of 5.26 µM in human liver microsomes and 1.14 µM in recombinant human CYP3A4. researchgate.netdntb.gov.ua In rats, Isavuconazole significantly altered the pharmacokinetic parameters of Almonertinib, but did not affect the metabolism of HAS-719. researchgate.netdntb.gov.ua
Paxlovid , which contains the CYP3A4 inhibitor ritonavir, has been found to increase the maximum concentration (Cmax) and area under the curve (AUC) of Almonertinib in plasma. researchgate.net
Nicardipine (B1678738) , a calcium channel blocker and CYP3A4 inhibitor, was found to inhibit Almonertinib metabolism in rat liver microsomes with a mixed inhibitory mechanism and an IC50 of 1.19 μM. tandfonline.comresearchgate.net In vivo studies in rats showed that co-administration of Nicardipine increased the systemic exposure of Almonertinib. researchgate.net
CYP3A4 Inducers:
Rifampicin , a strong CYP3A4 inducer, when given with Almonertinib, resulted in a substantial decrease in the Cmax and AUC of Almonertinib. researchgate.net Interestingly, the AUC of the active metabolite HAS-719 was also unexpectedly decreased. researchgate.net
| Interacting Drug | Effect on Almonertinib | Mechanism | Reference |
|---|---|---|---|
| Itraconazole | Increased plasma concentration | Strong CYP3A4 inhibitor | researchgate.net |
| Rifampicin | Decreased plasma concentration | Strong CYP3A4 inducer | researchgate.net |
| Isavuconazole | Increased plasma concentration | Moderate CYP3A4 inhibitor | researchgate.netdntb.gov.ua |
| Paxlovid | Increased plasma concentration | Contains CYP3A4 inhibitor (ritonavir) | researchgate.net |
| Nicardipine | Increased plasma concentration | CYP3A4 inhibitor | tandfonline.comresearchgate.net |
Patients with non-small cell lung cancer have an increased risk of venous thromboembolism and are often treated with direct oral anticoagulants (DOACs).
Rivaroxaban (B1684504) and Apixaban (B1684502): Both rivaroxaban and apixaban are substrates of CYP3A4 and P-gp. nih.gov Since Almonertinib is also a substrate for CYP3A4 and an inhibitor of P-gp and BCRP, there is a potential for competitive interactions. nih.gov In vivo studies have shown that Almonertinib can increase the systemic exposure of both rivaroxaban and apixaban. nih.gov Conversely, rivaroxaban has also been observed to increase the systemic exposure to Almonertinib. nih.govdntb.gov.ua These interactions are likely due to competition for metabolic enzymes and transporters. nih.gov
| Interacting Drug | Effect on Almonertinib Pharmacokinetics | Effect of Almonertinib on Interacting Drug | Reference |
|---|---|---|---|
| Rivaroxaban | Increased systemic exposure | Increased Cmax and AUC | nih.govdntb.gov.ua |
| Apixaban | Not specified | Increased Cmax and AUC | nih.gov |
Hepatoprotective agents are sometimes used in cancer patients to manage drug-induced liver injury. frontiersin.org
Magnesium Isoglycyrrhizinate (MgIG): This hepatoprotective agent has been shown to significantly increase the systemic exposure of Almonertinib in rats. researchgate.netnih.gov This interaction resulted in increased AUC, Cmax, and half-life (t1/2) of Almonertinib, along with a decreased clearance (CLz). nih.gov The proposed mechanism for this interaction is the downregulation of CYP3A1 (the rat equivalent of human CYP3A4) and P-gp expression in the liver by MgIG. researchgate.netnih.gov
Combination Therapeutic Strategies and Novel Approaches
Almonertinib in Combination with Cytotoxic Chemotherapy
The combination of Almonertinib with traditional cytotoxic chemotherapy is a strategy being investigated to potentially enhance anti-tumor effects and prolong disease control. The distinct mechanisms of action of these two therapeutic modalities suggest a potential for synergistic activity, with chemotherapy targeting rapidly dividing cells and Almonertinib specifically inhibiting EGFR-mutated cancer cells. tandfonline.com
The theoretical basis for combining Almonertinib with chemotherapy lies in the potential for chemotherapy to eliminate tumor cells that are resistant to EGFR-TKI therapy, thereby addressing tumor heterogeneity. tandfonline.com A retrospective study involving 68 patients with advanced non-small cell lung cancer (NSCLC) with EGFR mutations provided insights into the clinical activity of this combination. In this study, patients received either Almonertinib combined with platinum-based chemotherapy or Almonertinib monotherapy as a second-line treatment. frontiersin.orgnih.gov While the objective response rate (ORR) did not show a statistically significant difference between the combination group (56.73%) and the monotherapy group (55.3%), the disease control rate (DCR) was notably high in the combination arm at 100%, compared to 86.8% in the monotherapy arm. frontiersin.orgnih.gov
Table 1: Anti-Tumor Activity of Almonertinib in Combination with Chemotherapy
| Efficacy Endpoint | Almonertinib + Chemotherapy (n=30) | Almonertinib Monotherapy (n=38) | P-value |
|---|---|---|---|
| Objective Response Rate (ORR) | 56.73% | 55.3% | >0.05 |
| Disease Control Rate (DCR) | 100% | 86.8% | >0.05 |
The same retrospective study demonstrated a significant improvement in progression-free survival (PFS) for patients receiving the combination therapy. frontiersin.orgnih.gov The median PFS for the group treated with Almonertinib plus chemotherapy was 12.7 months, which was 3.1 months longer than the 9.6 months observed in the Almonertinib monotherapy group. frontiersin.orgnih.gov This suggests that the addition of chemotherapy to Almonertinib can lead to a more durable response. nih.gov
Almonertinib in Combination with Angiogenesis Inhibitors (e.g., Bevacizumab, Anlotinib)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Combining Almonertinib with angiogenesis inhibitors is a rational strategy to simultaneously target tumor cell proliferation and the tumor microenvironment.
Clinical trials are actively exploring the efficacy of Almonertinib in combination with angiogenesis inhibitors. A phase II clinical trial (NCT05754736) is evaluating Almonertinib combined with Bevacizumab as a first-line treatment for advanced NSCLC with EGFR mutations. careacross.com The primary goal of this study is to assess the progression-free survival, as well as intracranial and extracranial ORR. careacross.com
Table 2: Efficacy of Almonertinib with Angiogenesis Inhibitors
| Combination | Patient Population | ORR | DCR | iORR | iDCR |
|---|---|---|---|---|---|
| Almonertinib + Anlotinib (B1662124) | Post 3rd-gen EGFR-TKI | 25% | 93.75% | - | - |
| Almonertinib + Anlotinib | 1st-line w/ brain mets | 62.5% | 97.5% | 74.4% | 100% |
Almonertinib in Combination with Immunotherapeutic Agents (e.g., PD-1/PD-L1 Inhibitors, SHR-1701)
The combination of EGFR-TKIs with immune checkpoint inhibitors (ICIs) that target the PD-1/PD-L1 pathway is a complex area of investigation. nih.govd-nb.info While ICIs have shown significant success in various cancers, their efficacy in EGFR-mutant NSCLC has been limited when used as monotherapy. amegroups.org Preclinical studies suggest that combining PD-1/PD-L1 inhibitors with cytotoxic chemotherapy could be a promising strategy for advanced cancer. nih.gov However, combining EGFR-TKIs directly with PD-1/PD-L1 inhibitors has raised concerns due to increased toxicity. amegroups.org
A phase Ib/II clinical trial (NCT05503888) is currently underway to evaluate the safety and efficacy of Almonertinib in combination with SHR-1701, a novel investigational agent, in patients with relapsed or advanced NSCLC. clinicaltrials.gov This study aims to determine the recommended phase 2 dose and assess the preliminary anti-tumor activity of the combination. clinicaltrials.gov Another phase I study is evaluating HRS2300 in combination with Almonertinib or SHR-1701 in patients with advanced malignancies. trialscreen.org
Almonertinib in Conjunction with Thoracic Radiotherapy
For patients with locally advanced, unresectable NSCLC, the combination of targeted therapy with radiotherapy is a promising approach. clinicsofoncology.org EGFR-TKIs have been shown to have a radiosensitizing effect, potentially enhancing the tumor-killing effects of radiation. clinicsofoncology.org
A phase 2 clinical trial (NCT04636593) is specifically investigating the safety and efficacy of Almonertinib administered concurrently with thoracic radiotherapy for patients with unresectable stage III EGFR-mutated NSCLC. clinicaltrials.govfrontiersin.orgnih.gov The study design includes two arms based on the lung V20 (the percentage of lung volume receiving 20 Gy or more of radiation), a predictor of radiation pneumonitis. clinicaltrials.govnih.gov Patients with a lung V20 of less than 28% receive Almonertinib concurrently with radiotherapy from the start, while those with a lung V20 of 28% or greater receive a 2-month induction period of Almonertinib before concurrent treatment. clinicaltrials.govnih.gov The primary endpoint of this study is the incidence of severe radiation pneumonitis. frontiersin.org
Rational Design of Combination Regimens for Acquired Resistance
The development of acquired resistance to third-generation EGFR-TKIs like Almonertinib is a significant clinical challenge. dovepress.comresearchgate.net Resistance mechanisms are diverse and can include on-target secondary mutations in the EGFR gene or the activation of alternative signaling pathways. dovepress.commdpi.com
A key strategy to overcome resistance is the rational design of combination therapies based on the underlying molecular mechanisms of resistance. nih.gov For instance, MET amplification is a known bypass pathway that can drive resistance to EGFR inhibitors. mdpi.com A clinical trial is currently evaluating the combination of HS-10241, a MET inhibitor, with Almonertinib in patients with advanced NSCLC who have MET amplification after failing prior EGFR-TKI therapy. careboxhealth.com
Another approach involves targeting downstream signaling pathways. The Ras/Raf/MEK/ERK pathway is a critical signaling cascade downstream of EGFR, and its aberrant activation is a recognized resistance mechanism. dovepress.com Preclinical studies have shown that co-targeting the MEK/ERK pathway can be a promising strategy to overcome and potentially prevent acquired resistance to third-generation EGFR-TKIs. dovepress.com
Furthermore, for specific resistance mutations such as EGFR L718Q, combination therapies are being explored. One case report demonstrated a response to a combination of afatinib (B358) and cetuximab in a patient with Almonertinib-resistant lung adenocarcinoma harboring the L858R/L718Q mutation. frontiersin.org The combination of Almonertinib with Pyrotinib, a pan-ErbB receptor TKI, has also shown promise in a patient with both EGFR mutation and HER2 amplification, another mechanism of acquired resistance. nih.gov The combination of Baicalein with Almonertinib has also shown synergistic antitumor activity in Almonertinib-resistant NSCLC cells through the ROS-mediated PI3K/Akt pathway. nih.gov
Targeting Secondary Epidermal Growth Factor Receptor Mutations
While almonertinib is highly effective against the T790M mutation, the development of other secondary EGFR mutations can lead to treatment resistance. One such mutation is the L718Q mutation, which has been identified in patients who have developed resistance to osimertinib (B560133). In a case report, a patient with metastatic non-small cell lung cancer (NSCLC) who developed resistance to osimertinib due to an acquired EGFR L718Q mutation showed a clinical response to subsequent treatment with almonertinib. clinconnect.io This suggests that almonertinib may have the potential to overcome resistance mediated by certain secondary EGFR mutations that arise after treatment with other third-generation EGFR tyrosine kinase inhibitors (TKIs).
Another complex resistance scenario involves the emergence of the C797S mutation, which can occur in cis or trans with the T790M mutation. In a case study, a patient with acquired EGFR T790M-trans-C797S mutations following dacomitinib (B1663576) and almonertinib treatment was administered a combination of almonertinib and gefitinib (B1684475). jnccn.org This strategy is based on the rationale that the combination of a third-generation and a first-generation EGFR-TKI can be effective against the T790M and C797S trans-mutations, respectively.
Inhibiting Bypass Signaling Pathways
Tumors can also develop resistance to almonertinib by activating alternative signaling pathways, thereby "bypassing" the need for EGFR signaling. Common bypass mechanisms include the amplification of the MET oncogene and fusions involving the ALK gene.
MET Amplification:
MET amplification is a frequent mechanism of acquired resistance to EGFR-TKIs. To counteract this, clinical studies are evaluating the combination of almonertinib with MET inhibitors.
A phase 1b study (NCT05430386) investigated the combination of almonertinib with HS-10241, a selective oral MET-TKI. ascopubs.org The study enrolled patients with EGFR-mutated advanced NSCLC who had progressed on prior EGFR-TKI therapy and had MET amplification. The combination was found to be well-tolerated and showed promising antitumor activity. ascopubs.org Similarly, a case report described a patient with co-harboring EGFR Ex19del mutation and MET de novo amplification who was treated with a combination of almonertinib and glumetinib. frontiersin.org
A phase 3 clinical trial is currently underway to compare the efficacy of HS-10241 combined with almonertinib against platinum-based chemotherapy in patients with advanced NSCLC with MET amplification after failing EGFR-TKI therapy. trialscreen.org
ALK Fusion:
ALK gene rearrangements are another identified mechanism of resistance to almonertinib. A case report detailed a patient with advanced EGFR-mutant NSCLC who developed an EML4-ALK fusion mutation after treatment with almonertinib. amegroups.org This patient was subsequently treated with a combination of almonertinib and the ALK inhibitor crizotinib (B193316), suggesting that combining EGFR and ALK-TKIs could be a viable strategy for this specific resistance mechanism. amegroups.org Another report also noted that a patient who developed an EML4-ALK fusion after becoming resistant to almonertinib had a stable disease status for one month when treated with a combination of crizotinib and almonertinib. nih.gov
Other Bypass Pathways:
Rare bypass pathways are also being identified. In one complex case, a patient with acquired EGFR L858R/T790M/C797S mutations also developed a novel POT1::NTRK3 fusion and MET amplification. jnccn.orgnih.gov This led to a triple-inhibition strategy targeting EGFR (with almonertinib and gefitinib), NTRK (with larotrectinib), and MET, which resulted in a significant response. jnccn.orgnih.gov
Adjuvant and Neoadjuvant Applications in Early-Stage Disease
Building on its success in advanced NSCLC, research is expanding to evaluate the role of almonertinib in the curative-intent setting for early-stage disease. These investigations focus on its use as an adjuvant therapy after surgery and as a neoadjuvant treatment before surgery. The goal is to eradicate micrometastatic disease and improve long-term outcomes for patients with resectable EGFR-mutated NSCLC. nih.gov
Several clinical trials are currently underway to establish the efficacy and safety of almonertinib in these settings.
Adjuvant Therapy:
The adjuvant application of almonertinib aims to eliminate any remaining cancer cells after complete tumor resection to reduce the risk of recurrence.
| Clinical Trial Identifier | Study Title | Phase | Intervention | Patient Population |
| NCT04687241 | Almonertinib Versus Placebo as Adjuvant Therapy in Resected Stage II-IIIB Non-Small Cell Lung Cancer With EGFR-sensitive Mutations | Phase III | Almonertinib vs. Placebo | Patients with resected Stage II-IIIB EGFRm+ NSCLC, with or without prior adjuvant chemotherapy. clinicaltrials.gov |
| NCT04762459 (APEX) | Efficacy and Safety of Almonertinib Combined With or Without Chemotherapy as an Adjuvant Treatment for Stage II-IIIA Non-small Cell Lung Carcinoma Following Complete Tumour Resection | Phase III | Almonertinib alone vs. Almonertinib + Chemotherapy vs. Chemotherapy alone | Patients with resected Stage II-IIIA non-squamous NSCLC with EGFR mutations. viamedica.plascopubs.org |
Neoadjuvant Therapy:
Neoadjuvant almonertinib is administered before surgery to shrink the tumor, making it easier to remove completely and potentially improving surgical outcomes.
| Clinical Trial Identifier | Study Title | Phase | Intervention | Patient Population |
| NCT04685070 | Neoadjuvant HS-10296 (Almonertinib) Therapy for Potential Resectable Stage III EGFR Mutation-Positive Non-small Cell Lung Cancer | Phase II | Almonertinib as neoadjuvant and adjuvant therapy | Patients with potentially resectable Stage III EGFRm+ NSCLC. clinicaltrials.gov |
| NCT04453483 | Neoadjuvant Almonertinib Followed by Chemo-immunotherapy in II-IIIB EGFR-mutant NSCLC | Not specified | Almonertinib followed by chemotherapy and adebrelimab | Patients with resectable Stage II-IIIB EGFRm+ NSCLC. clinconnect.io |
These ongoing studies are crucial in determining whether almonertinib can become a standard of care in the early-stage management of EGFR-mutated NSCLC, potentially improving cure rates for these patients. mdpi.com
Biomarkers and Patient Selection Research
Identification and Validation of Predictive Biomarkers for Almonertinib Response
Predictive biomarkers are essential for identifying patients who will likely benefit from Almonertinib treatment. The primary and most well-established predictive biomarker for a positive response to Almonertinib is the presence of specific epidermal growth factor receptor (EGFR) mutations.
EGFR T790M Mutation: Almonertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), was specifically designed to target the EGFR T790M resistance mutation. frontiersin.orgamegroups.org This mutation is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs. amegroups.orgamegroups.org Therefore, the presence of the T790M mutation in tumor tissue or circulating tumor DNA (ctDNA) is a key predictive biomarker for Almonertinib efficacy. amegroups.orgdovepress.com The APOLLO study, a phase II clinical trial, demonstrated a high objective response rate (68.9%) and disease control rate (93.4%) in patients with recurrent NSCLC harboring the EGFR T790M mutation treated with Almonertinib. dovepress.com
Activating EGFR Mutations: In addition to the T790M mutation, Almonertinib is also effective against the common activating EGFR mutations, such as exon 19 deletions (19del) and the L858R mutation in exon 21. spandidos-publications.commdpi.com These mutations are predictive of response to Almonertinib in the first-line treatment setting. mdpi.com A phase III study (AENEAS) showed that Almonertinib significantly prolonged progression-free survival (PFS) compared to gefitinib (B1684475) as a first-line treatment for patients with these mutations. mdpi.com
Co-occurring Genetic Alterations: The presence of other genetic alterations alongside EGFR mutations can influence the response to Almonertinib. For instance, some research suggests that patients with a concurrent TP53 mutation may derive greater therapeutic benefit from combination therapies that include Almonertinib. oup.com Conversely, co-occurring alterations in genes like MET can predict a poorer clinical response to EGFR TKI therapy. researchgate.net
Validation of Predictive Biomarkers: The validation of these biomarkers is a critical process involving rigorous testing in clinical trials to confirm their predictive power. mdpi.commedrxiv.org This includes demonstrating a significant association between the biomarker and treatment outcomes. mdpi.com For Almonertinib, the predictive utility of EGFR mutations has been extensively validated through multiple clinical studies. dovepress.commdpi.com
Prognostic Biomarkers for Disease Course and Survival
Prognostic biomarkers provide information about the likely course of the disease and patient survival, independent of the treatment received. In the context of Almonertinib therapy, several factors have been investigated as potential prognostic markers.
Circulating Tumor DNA (ctDNA) Levels: Baseline levels of ctDNA and changes in these levels during treatment have shown prognostic significance. Lower baseline ctDNA levels have been associated with better responses to immunotherapy and targeted therapies. mdpi.com Furthermore, the clearance of EGFR-mutated ctDNA from the blood during treatment is a strong positive predictor of clinical outcomes, including improved progression-free survival (PFS). oup.comresearchgate.net
Co-occurring Mutations: The presence of certain co-mutations alongside the primary EGFR mutation can have a negative prognostic impact. For example, co-occurring alterations in genes such as TP53, PIK3CA, and RB1 have been associated with worse clinical outcomes in patients with EGFR-mutant NSCLC treated with EGFR TKIs. researchgate.net
Lipoprotein(a) Levels: Some research indicates that pretreatment levels of Lipoprotein(a) [Lp(a)] may serve as a prognostic biomarker in patients with advanced lung adenocarcinoma receiving EGFR-TKIs. dovepress.com Lower levels of Lp(a) have been independently associated with a higher rate of EGFR mutations and poorer prognosis. dovepress.com
Biomarkers for Monitoring Acquired Resistance Evolution
Despite the initial effectiveness of Almonertinib, acquired resistance eventually develops in most patients. spandidos-publications.com Monitoring for the emergence of resistance is crucial for timely treatment adjustments.
The mechanisms of resistance to Almonertinib are similar to those of other third-generation EGFR TKIs like osimertinib (B560133) and can be broadly categorized as: spandidos-publications.com
On-target EGFR Mutations: These are new mutations that arise in the EGFR gene, affecting the drug's binding site. Common examples include:
C797S: This mutation is a well-known mechanism of resistance to third-generation TKIs. spandidos-publications.com
L718Q/V, G724S, L792H, V802F: These are other EGFR mutations that have been reported to confer resistance to Almonertinib. frontiersin.orgspandidos-publications.com
Off-target Mechanisms (Bypass Pathway Activation): These involve the activation of alternative signaling pathways that bypass the EGFR pathway, allowing cancer cells to continue to grow and proliferate. Examples include:
MET Amplification: Increased copies of the MET gene can lead to resistance. mdpi.com
HER2 Amplification: Similar to MET, amplification of the HER2 gene can also drive resistance.
KRAS and BRAF Mutations: Mutations in these genes, which are part of the downstream signaling cascade, can lead to resistance. dovepress.comresearchgate.net
ALK Rearrangement: The fusion of the ALK gene with another gene, such as EML4, has been identified as a potential mechanism of resistance to Almonertinib. amegroups.org
Histological Transformation: In some cases, the lung adenocarcinoma can transform into a different type of cancer, such as small cell lung cancer (SCLC), which is not responsive to EGFR TKIs. spandidos-publications.com
Tumor Microenvironment-Mediated Resistance: Cancer-associated fibroblasts (CAFs) have been shown to promote Almonertinib resistance by increasing glycolysis in NSCLC cells through the upregulation of HK2. nih.gov
Liquid Biopsy Applications in Almonertinib Therapy
Liquid biopsy, the analysis of tumor-derived material such as circulating tumor DNA (ctDNA) from a blood sample, has emerged as a powerful, non-invasive tool in the management of patients receiving Almonertinib. ilcn.orgexplorationpub.com
Key Applications:
Initial Diagnosis and Treatment Selection: When a tissue biopsy is not feasible or the sample is inadequate, liquid biopsy can be used to detect EGFR mutations, including T790M, to determine a patient's eligibility for Almonertinib. ilcn.orgmdpi.com
Monitoring Treatment Response: Serial monitoring of ctDNA levels can provide a real-time indication of treatment response. ilcn.org A decrease in ctDNA levels often correlates with a positive response to treatment, while an increase may signal disease progression. ilcn.org
Early Detection of Acquired Resistance: Liquid biopsy allows for the timely detection of resistance mutations, often before clinical or radiological signs of progression are evident. ilcn.orgfrontiersin.org This enables clinicians to consider alternative treatment strategies sooner. For example, the emergence of mutations like C797S or MET amplification in the blood can guide the next line of therapy. spandidos-publications.com
Overcoming Tumor Heterogeneity: Tumors are often heterogeneous, meaning different parts of the tumor can have different genetic profiles. A tissue biopsy only samples a small portion of the tumor, potentially missing important resistance mutations. Liquid biopsy, by capturing DNA shed from all tumor sites, can provide a more comprehensive picture of the tumor's genomic landscape. ilcn.org
A clinical trial is currently exploring a strategy where patients with EGFR-mutant, PD-L1 positive NSCLC receive Almonertinib, and upon ctDNA clearance of the EGFR mutation, they are switched to immunotherapy with Envafolimab. clinicaltrials.govnih.gov If the EGFR mutation is re-detected in the ctDNA, patients switch back to Almonertinib, demonstrating the dynamic use of liquid biopsy to guide treatment decisions. clinicaltrials.govnih.gov
Interactive Data Table: Biomarkers for Almonertinib Therapy
| Biomarker Category | Biomarker | Clinical Significance |
| Predictive | EGFR T790M Mutation | Primary target of Almonertinib; predicts positive response in patients resistant to 1st/2nd gen TKIs. amegroups.orgdovepress.com |
| EGFR Exon 19 Deletion | Predicts response to first-line Almonertinib therapy. spandidos-publications.commdpi.com | |
| EGFR L858R Mutation | Predicts response to first-line Almonertinib therapy. spandidos-publications.commdpi.com | |
| TP53 Co-mutation | May indicate greater benefit from combination therapies with Almonertinib. oup.com | |
| Prognostic | ctDNA Clearance | Clearance of EGFR-mutated ctDNA during treatment is associated with improved PFS. oup.comresearchgate.net |
| PIK3CA Co-mutation | Associated with worse clinical outcomes in EGFR-mutant NSCLC treated with TKIs. researchgate.net | |
| Low Lipoprotein(a) | Associated with a higher rate of EGFR mutations and poorer prognosis. dovepress.com | |
| Resistance | EGFR C797S Mutation | On-target resistance mechanism to third-generation TKIs. spandidos-publications.com |
| MET Amplification | Off-target resistance mechanism (bypass pathway). mdpi.com | |
| ALK Rearrangement | A potential off-target resistance mechanism. amegroups.org | |
| Cancer-Associated Fibroblasts (CAFs) | Can promote resistance through metabolic reprogramming. nih.gov |
Advanced Methodologies in Almonertinib Research
Genomic and Transcriptomic Profiling Techniques (e.g., RNA Sequencing, Differential Gene Expression Analysis)
Genomic and transcriptomic profiling are crucial in understanding the molecular mechanisms of action and resistance to almonertinib. These techniques allow for a comprehensive analysis of the genetic and transcriptional changes that occur in cancer cells upon treatment.
RNA Sequencing (RNA-Seq) is a powerful method used to quantify mRNA in a biological sample, providing insights into the transcriptional landscape. nih.gov In the context of almonertinib research, RNA-seq has been employed to identify differentially expressed genes (DEGs) in drug-resistant non-small cell lung cancer (NSCLC) cell lines compared to their sensitive counterparts. nih.govnih.gov This approach helps to pinpoint the genetic drivers of resistance. nih.gov
Differential Gene Expression Analysis following almonertinib treatment or in resistant cell models has revealed significant alterations in various genes and signaling pathways. For instance, in almonertinib-resistant H1975 and HCC827 cell lines, RNA transcriptome sequencing identified 220 and 736 DEGs, respectively. nih.gov Further analysis of these DEGs can predict the biological functions and signaling pathways associated with drug resistance. nih.govresearchgate.net
One area of focus has been the tumor microenvironment. Research has shown that cancer-associated fibroblasts (CAFs) can induce resistance to almonertinib. nih.gov Differential gene expression analysis, coupled with Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses, has been used to predict the mechanisms behind this resistance. nih.gov These studies have shown that almonertinib-treated H1975 cells increase the secretion of TGF-β1, which promotes the accumulation of CAFs. nih.gov These CAFs, in turn, may activate the YAP/TAZ signaling pathway, enhancing the survival of NSCLC cells and inducing drug resistance. nih.gov
Furthermore, comparative analyses between almonertinib- and osimertinib-resistant cells have been conducted. By screening overlapping DEGs from the Gene Expression Omnibus (GEO) database, common genes associated with resistance, such as IGFBP7 and RFTN1, have been identified. nih.gov Survival analysis has indicated that higher expression of these genes may be linked to a more favorable prognosis in NSCLC. nih.govresearchgate.net Specifically, the overexpression of IGFBP7 mRNA and protein has been confirmed in almonertinib-resistant cells. nih.govresearchgate.net
Genomic analysis through next-generation sequencing (NGS) has also been instrumental in identifying specific mutations that confer resistance to almonertinib. While almonertinib is effective against EGFR T790M mutations, acquired resistance can develop. spandidos-publications.comresearchgate.net Genomic profiling of resistant tumors has identified various secondary EGFR mutations (e.g., C797S, G724S, L718Q), loss of the T790M mutation, and activation of alternative pathways. spandidos-publications.com In one case, an EML4-ALK fusion mutation was identified as a potential mechanism of almonertinib resistance. amegroups.org
Table 1: Differentially Expressed Genes in Almonertinib-Resistant Cells
| Gene | Cell Line | Change in Expression | Associated Finding | Reference |
|---|---|---|---|---|
| IGFBP7 | H-1975/AR, HCC827/AR | Upregulated | Common DEG in both almonertinib- and osimertinib-resistant cells. Associated with favorable prognosis. | nih.gov |
| RFTN1 | H-1975/AR, HCC827/AR | Upregulated | Common DEG in both almonertinib- and osimertinib-resistant cells. Associated with favorable prognosis. | nih.gov |
| AXL | HCC827/AR | Upregulated | Potential factor contributing to EGFR-TKI resistance. | nih.gov |
| SLC1A5 | NSCLC cells | Upregulated | Increased expression after almonertinib treatment, potentially related to secondary resistance via glutamine metabolism. | researchgate.net |
These advanced genomic and transcriptomic methodologies provide a detailed view of the molecular landscape shaped by almonertinib, offering critical insights for overcoming drug resistance and improving therapeutic strategies.
Proteomic and Metabolomic Approaches to Elucidate Drug Action
Proteomic and metabolomic studies are essential for understanding the functional consequences of drug action, providing a bridge between genomic changes and cellular phenotype. These approaches analyze the complete set of proteins (proteome) and small-molecule metabolites in a biological system, offering insights into the mechanisms of almonertinib's efficacy and resistance.
Proteomic analysis , often utilizing techniques like mass spectrometry, helps to identify and quantify proteins whose expression or activity levels change in response to almonertinib. This is critical for mapping the signaling pathways directly affected by the drug. For example, Western blot analysis, a targeted proteomic technique, has been used to confirm the upregulation of specific proteins in almonertinib-resistant cells identified through transcriptomic studies. One such protein is Insulin-like Growth Factor Binding Protein 7 (IGFBP7), which was found to be highly expressed in almonertinib-resistant H-1975/AR cell lines. nih.govnih.gov Similarly, the expression of AXL receptor tyrosine kinase was shown to be elevated in almonertinib-resistant HCC827/AR cells, suggesting its role as a driver of resistance. nih.gov
Proteomic methods also help to investigate the broader impact of almonertinib on cellular processes. Studies have shown that almonertinib induces both apoptosis and autophagy in NSCLC cells. researchgate.net This dual effect is mediated by the production of reactive oxygen species (ROS). researchgate.net The cytoprotective nature of the induced autophagy suggests that inhibiting this process could enhance the apoptotic effects of almonertinib. researchgate.net
Metabolomic approaches focus on the downstream effects of altered protein function by profiling endogenous metabolites. A key finding in almonertinib research is the link between drug resistance and cellular metabolism, particularly glutamine metabolism. EGFR mutations in NSCLC cells can lead to a significant increase in the expression of the glutamine transporter SLC1A5 (also known as ASCT2). researchgate.net Treatment with almonertinib has been observed to further upregulate SLC1A5 expression. researchgate.net Since glutamine can activate downstream signals of EGFR, such as the mTOR pathway, this metabolic reprogramming is considered a potential mechanism of secondary resistance. researchgate.net Consequently, restricting glutamine uptake has been shown to enhance the sensitivity of NSCLC cells to almonertinib, highlighting a potential combination therapy strategy. researchgate.net
Furthermore, the interaction of almonertinib with drug-metabolizing enzymes, such as Cytochrome P450 3A4 (CYP3A4), has been studied. researchgate.net Genetic polymorphisms in CYP3A4 can influence the pharmacokinetic characteristics of almonertinib, and co-administration with inhibitors of this enzyme can affect its metabolism. researchgate.net Understanding these metabolic interactions is crucial for predicting drug efficacy and potential drug-drug interactions.
Table 2: Key Proteins and Metabolic Pathways in Almonertinib Action and Resistance
| Molecule/Pathway | Method of Analysis | Finding | Implication | Reference |
|---|---|---|---|---|
| IGFBP7 | Western Blot | Overexpressed in almonertinib-resistant cells. | Potential biomarker for resistance. | nih.govnih.gov |
| AXL | Western Blot | Upregulated in almonertinib-resistant HCC827/AR cells. | Contributes to EGFR-TKI resistance. | nih.gov |
| YAP/TAZ Signaling Pathway | Western Blot, qPCR | Activated by Cancer-Associated Fibroblasts (CAFs). | Mediates CAF-induced almonertinib resistance. | nih.gov |
| Glutamine Metabolism (SLC1A5) | Proteomics, Functional Assays | Upregulated in response to almonertinib. | A mechanism of secondary resistance; targeting glutamine uptake enhances drug sensitivity. | researchgate.net |
| CYP3A4 | Metabolic Studies | Involved in the metabolism of almonertinib. | Genetic polymorphisms and inhibitors can alter drug pharmacokinetics. | researchgate.net |
By integrating proteomic and metabolomic data, researchers can construct a more complete picture of how almonertinib works and how cancer cells adapt to evade its effects, paving the way for more effective and personalized treatment strategies.
High-Resolution Imaging Modalities for Response Assessment
High-resolution imaging plays a pivotal role in assessing the therapeutic response to almonertinib in a non-invasive manner. These techniques provide anatomical, functional, and molecular information about the tumor, which is essential for monitoring treatment efficacy and detecting resistance early.
While specific studies detailing the use of advanced imaging modalities exclusively for almonertinib response are emerging, the principles are well-established from research on other EGFR tyrosine kinase inhibitors (TKIs). Standard imaging techniques like Computed Tomography (CT) and Magnetic Resonance Imaging (MRI) are routinely used to measure changes in tumor size according to criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST). For instance, in a case study, a patient treated with almonertinib initially achieved a partial response that was maintained for 20 months, as monitored by imaging. spandidos-publications.com
More advanced, functional imaging techniques offer deeper insights beyond simple size measurements. Positron Emission Tomography (PET) , often combined with CT (PET/CT), is a powerful tool for assessing the metabolic activity of tumors. Using the radiotracer ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), PET can detect changes in glucose metabolism, which often decrease rapidly in responding tumors well before any change in size is apparent. This can be particularly valuable for early assessment of almonertinib's cytostatic or cytotoxic effects.
Magnetic Resonance Imaging (MRI) provides excellent soft-tissue contrast and can be enhanced with various functional techniques. Diffusion-Weighted Imaging (DWI) measures the random motion of water molecules, which is typically restricted in highly cellular tumors. An increase in the apparent diffusion coefficient (ADC) can indicate cell death and a positive response to treatment. Dynamic Contrast-Enhanced MRI (DCE-MRI) assesses tumor vascularity and permeability, which can be altered by targeted therapies like almonertinib that affect tumor growth and angiogenesis pathways.
While not yet standard practice for almonertinib, there is growing research interest in developing novel PET radiotracers that can directly target the EGFR pathway or other relevant biomarkers. Such molecular imaging agents could potentially visualize target engagement by almonertinib in real-time or detect the emergence of resistance mechanisms, such as the upregulation of alternative signaling pathways.
These high-resolution and functional imaging modalities are indispensable tools in the clinical research of almonertinib, enabling a more nuanced and timely evaluation of treatment response than what is possible with anatomical imaging alone.
In Silico Modeling and Computational Drug Discovery
In silico modeling and computational methods are integral to the discovery and development of targeted therapies like almonertinib. These techniques use computer simulations to predict how a drug molecule interacts with its biological target, helping to optimize its design and understand its mechanism of action at a molecular level.
Almonertinib was designed as a third-generation EGFR-TKI to be highly selective for EGFR-sensitizing mutations and the T790M resistance mutation, while having less activity against wild-type EGFR. medchemexpress.com This selectivity is a key feature, and its achievement relies heavily on computational approaches. The design of almonertinib is a modification of osimertinib (B560133), where a cyclopropyl (B3062369) group replaces the methyl group on the indole (B1671886) ring. spandidos-publications.com This structural change was likely guided by molecular modeling to enhance its binding affinity and selectivity for the mutant EGFR kinase domain. spandidos-publications.comresearchgate.net
Molecular docking is a primary computational technique used in this context. It predicts the preferred orientation and binding affinity of a ligand (almonertinib) when bound to a receptor (the ATP-binding pocket of EGFR). By simulating the interactions between almonertinib and the amino acid residues in the binding site, particularly the Cys797 residue with which it forms an irreversible covalent bond, researchers can rationalize its high potency. spandidos-publications.com These simulations can explain why almonertinib is highly effective against EGFR T790M/L858R and T790M/Del19 mutants, with IC₅₀ values in the sub-nanomolar range (0.29 nM and 0.21 nM, respectively). medchemexpress.com
Molecular dynamics (MD) simulations can further refine these findings by modeling the dynamic behavior of the drug-receptor complex over time. This provides insights into the stability of the binding and the conformational changes that occur upon drug binding, which are crucial for its irreversible inhibitory action.
Computational methods are also vital for understanding resistance. When new resistance mutations like L718Q or G724S emerge, in silico modeling can be used to predict how these changes in the EGFR protein structure might interfere with almonertinib binding. spandidos-publications.com This knowledge is critical for designing next-generation inhibitors that can overcome these new resistance mechanisms.
Furthermore, computational drug discovery extends to virtual screening, where large libraries of chemical compounds can be computationally screened to identify new potential inhibitors or compounds that could be used in combination with almonertinib to overcome resistance.
Table 3: Application of In Silico Methods in Almonertinib Research
| Computational Method | Application in Almonertinib Research | Key Insight | Reference |
|---|---|---|---|
| Molecular Modeling/Docking | Rational drug design and optimization. | Guided the substitution of a cyclopropyl group for a methyl group to enhance binding to mutant EGFR. | spandidos-publications.comresearchgate.net |
| Binding Affinity Prediction | Predicting the potency against different EGFR variants. | Explained the high potency against T790M-containing mutants and lower activity against wild-type EGFR. | medchemexpress.com |
| Resistance Mechanism Analysis | Simulating the effect of acquired resistance mutations (e.g., L718Q) on drug binding. | Provides a structural basis for understanding why certain mutations confer resistance to almonertinib. | spandidos-publications.com |
These computational tools are indispensable for the entire lifecycle of almonertinib, from its initial design to understanding its clinical efficacy and the challenges of acquired resistance.
Quantitative Analytical Methods for Almonertinib and Metabolites (e.g., UPLC-MS/MS)
The development of robust and sensitive quantitative analytical methods is fundamental for studying the pharmacokinetics (PK) of almonertinib and its metabolites. These methods are essential for clinical trials and therapeutic drug monitoring, ensuring that drug exposure is within a safe and effective range. Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for this purpose.
A UPLC-MS/MS method has been developed and validated for the simultaneous quantification of almonertinib and its active metabolite, HAS-319, in rat plasma. This method demonstrates excellent performance characteristics, including a broad linear range, high accuracy, and precision, with a short run time of just 3.5 minutes per sample. The method involves a simple protein precipitation step for sample preparation, making it efficient for high-throughput analysis.
This analytical method has been successfully applied to preclinical PK studies in rats. Following oral administration, almonertinib is rapidly absorbed, with a time to maximum concentration (Tₘₐₓ) of approximately 4.33 hours. The metabolite HAS-319 appears more slowly, with a Tₘₐₓ of 7.33 hours. The half-life (t₁/₂) of almonertinib was found to be 6.80 hours, while the metabolite had a longer half-life of 10.11 hours. These data are crucial for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Furthermore, such validated bioanalytical methods are critical for investigating potential drug-drug interactions. For example, a UPLC-MS/MS method was used to study the interaction between almonertinib and Paxlovid in rats. The study found that Paxlovid significantly inhibits the metabolism of almonertinib, leading to increased systemic exposure. researchgate.net This highlights the importance of quantitative analysis in predicting and managing drug interactions in a clinical setting.
The development of these highly sensitive and specific UPLC-MS/MS methods is a prerequisite for the clinical development of almonertinib, enabling precise characterization of its pharmacokinetic profile and its interactions with other drugs.
Table 4: Pharmacokinetic Parameters of Almonertinib and its Metabolite in Rats
| Parameter | Almonertinib | HAS-319 (Metabolite) |
|---|---|---|
| Tₘₐₓ (h) | 4.33 ± 2.16 | 7.33 ± 1.03 |
| Cₘₐₓ (ng/mL) | 1550.00 ± 327.87 | 142.33 ± 19.55 |
| AUC₀₋ₜ (ng·h/mL) | 21053.33 ± 5433.02 | 2428.33 ± 467.29 |
| t₁/₂ (h) | 6.80 ± 1.63 | 10.11 ± 2.01 |
Data derived from a preclinical pharmacokinetic study in rats.
Future Directions and Translational Perspectives
Addressing Persistent Unmet Needs in Almonertinib Therapy
Despite the efficacy of almonertinib, several unmet needs persist in the clinical management of EGFR-mutant NSCLC, primarily centered around the development of therapeutic resistance. nih.gov After a period of effective treatment, many patients eventually experience disease progression. nih.gov The mechanisms of acquired resistance are complex and varied, including the development of on-target EGFR mutations (such as C797S) and off-target alterations like MET or HER2 amplification. frontiersin.orgshsmu.edu.cnoncotarget.com These resistance pathways represent a critical challenge, as they limit the long-term benefit of almonertinib monotherapy. cancernetwork.com
Another significant unmet need is the management of brain metastases. While almonertinib has demonstrated favorable blood-brain barrier permeability and efficacy against central nervous system (CNS) metastases, improving outcomes for this patient population remains a priority. nih.gov Furthermore, addressing the needs of patients with uncommon EGFR mutations, who may not respond as robustly to standard EGFR TKIs, is an area of active investigation. nih.govtrialscreen.org
Future research is focused on strategies to overcome these limitations. Combination therapies are at the forefront of this effort. Studies are exploring the efficacy of almonertinib combined with other targeted agents, such as MET inhibitors or HER2-directed therapies, to counteract specific resistance mechanisms. frontiersin.orgresearchgate.net For instance, combining almonertinib with an anti-angiogenic agent like anlotinib (B1662124) has shown promise in patients who have progressed on third-generation EGFR-TKIs. nih.govnih.gov Similarly, combining almonertinib with chemotherapy is being investigated as a strategy to enhance efficacy and potentially delay the onset of resistance. frontiersin.orgnih.govclinicaltrials.gov
The table below summarizes key clinical trials investigating almonertinib in combination therapies to address resistance.
| Combination Strategy | Rationale | Key Findings/Endpoints | Clinical Trial Identifier (if applicable) | Reference |
|---|---|---|---|---|
| Almonertinib + Anlotinib | Targets both EGFR and angiogenesis pathways (VEGFR) to overcome resistance. | A retrospective study showed an overall response rate of 25% and a disease control rate of 93.75% in patients who progressed on prior third-generation TKIs. | N/A (Retrospective Study) | nih.govnih.gov |
| Almonertinib + Pyrotinib | Dual inhibition of EGFR and HER2 pathways to treat co-alterations. | A case report demonstrated sustained disease control in a patient with both EGFR mutation and HER2 amplification. | N/A (Case Report) | frontiersin.orgresearchgate.net |
| Almonertinib + Platinum-based Chemotherapy | Combines targeted therapy with cytotoxic chemotherapy to improve response and delay resistance. | A retrospective study showed significantly improved progression-free survival (PFS) compared to almonertinib alone in the second-line setting. | NCT04553887 (Related trial) | nih.govclinicaltrials.gov |
Exploration of Almonertinib in Diverse Oncological Contexts
The success of almonertinib in treating common EGFR-mutant NSCLC has prompted investigations into its utility in other oncological settings. A primary area of exploration is its activity against uncommon or rare EGFR mutations, which account for 10-20% of all EGFR mutations and often have limited treatment options. nih.gov Clinical trials are underway to evaluate the efficacy of almonertinib specifically in patients with these less frequent mutations, excluding the common exon 19 deletions and L858R mutations. trialscreen.orgclinicaltrials.gov Preclinical studies have already shown that almonertinib can potently inhibit the viability of cell lines with various uncommon EGFR mutations and suppress tumor growth in corresponding xenograft models. nih.gov
Another expanding context is the use of almonertinib in earlier stages of lung cancer. The AENEAS study provided strong evidence for its use as a first-line treatment for advanced NSCLC. nih.gov Building on this, the POLESTAR trial is assessing almonertinib as a maintenance therapy for patients with unresectable, Stage III EGFR-mutant NSCLC whose disease has not progressed after chemoradiation. clinicaltrials.govonclive.com Interim results from this trial demonstrated a significant improvement in progression-free survival compared to placebo, suggesting a potential new role for almonertinib in this setting. onclive.com
Furthermore, the potential for dual targeting in patients with co-occurring mutations is a promising avenue. For example, cases of NSCLC with both an EGFR mutation and a de novo MET amplification are rare, and the optimal treatment is not well-defined. frontiersin.org For these patients, combination strategies involving almonertinib and a MET inhibitor are being considered to simultaneously block both oncogenic signaling pathways. frontiersin.org These explorations aim to broaden the therapeutic window of almonertinib beyond its initial indications.
Personalized Medicine Approaches Guided by Multi-Omics Data
The future of almonertinib therapy is intrinsically linked to the advancement of personalized medicine, which tailors treatment to the individual characteristics of each patient and their tumor. quanticate.com This approach is increasingly guided by multi-omics data, which integrates information from genomics, transcriptomics, proteomics, and metabolomics to provide a comprehensive molecular picture of the cancer. nih.govnews-medical.net
For almonertinib, multi-omics can play a crucial role at multiple stages of treatment. Initially, genomic analysis is essential for identifying patients with the specific EGFR mutations that make them candidates for almonertinib. news-medical.net Beyond initial diagnosis, serial monitoring of circulating tumor DNA (ctDNA) through liquid biopsies can help track the evolution of the tumor throughout the patient's journey. onclive.comboehringer-ingelheim.com This allows for the early detection of resistance mutations, such as EGFR C797S or the emergence of MET amplification, enabling clinicians to make timely adjustments to the treatment strategy. onclive.com
Integrating data from different omics layers can provide deeper insights into resistance mechanisms that are not apparent from genomics alone. nih.gov For example, transcriptomic and proteomic analyses might reveal the activation of bypass signaling pathways that confer resistance to almonertinib, even in the absence of new genetic mutations. quanticate.com This detailed molecular understanding can guide the selection of the most effective combination therapy for an individual patient. nih.gov Machine learning and other advanced computational methods are being developed to analyze these complex, large-scale datasets to identify predictive biomarkers and optimize treatment selection. frontiersin.org This data-driven approach aims to move beyond a "one-size-fits-all" strategy and truly personalize almonertinib therapy to achieve the best possible outcomes for each patient. cancernetwork.comonclive.com
Development of Next-Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors Building upon Almonertinib's Success
The clinical success of third-generation EGFR TKIs, including almonertinib, has laid the groundwork for the development of even more advanced inhibitors. nih.gov The primary driver for this next wave of drug development is the challenge of acquired resistance to third-generation agents, particularly the emergence of the EGFR C797S mutation, which blocks the covalent binding of drugs like almonertinib. acs.orgnih.gov
Fourth-generation EGFR TKIs are being specifically designed to overcome this resistance mechanism. researchgate.net These emerging compounds can be broadly categorized into two main types:
Allosteric Inhibitors: These molecules bind to a site on the EGFR protein distinct from the ATP-binding pocket. This different binding mechanism allows them to inhibit the receptor's activity even when the C797S mutation is present. nih.gov
Non-covalent ATP-competitive Inhibitors: Unlike third-generation TKIs that form a permanent covalent bond, these inhibitors bind reversibly to the ATP pocket but are designed with structures that can accommodate the C797S mutation.
The development of these new agents directly addresses the limitations observed with almonertinib and its contemporaries. acs.org For instance, researchers are designing pyrrolo[2,3-d]pyrimidine derivatives that show potent inhibitory activity against EGFR triple-mutant (e.g., Del19/T790M/C797S) cell lines while sparing wild-type EGFR, a key characteristic that defined the success of the third generation. acs.org The goal is to create inhibitors that can be used sequentially after a patient progresses on a drug like almonertinib due to a C797S mutation, thus providing a continuum of targeted therapy. egfrcancer.org This ongoing evolution of EGFR TKIs, building on the structural and mechanistic insights gained from almonertinib, represents a critical step toward providing more durable and comprehensive control of EGFR-mutant lung cancer.
Q & A
Q. What experimental models are most suitable for studying Almonertinib’s efficacy against EGFR T790M-mutated NSCLC?
Almonertinib’s efficacy is typically validated using in vitro cell line models (e.g., H1975 cells harboring EGFR T790M/L858R mutations) and in vivo xenograft studies in immunodeficient mice. Researchers should prioritize models with confirmed EGFR mutation status via sequencing . For reproducibility, ensure consistent dosing regimens (e.g., 110 mg/kg daily in mice) and validate results using orthogonal methods like Western blotting for phospho-EGFR inhibition.
Q. How do researchers determine the pharmacokinetic (PK) and pharmacodynamic (PD) parameters of Almonertinib in preclinical studies?
PK studies involve plasma concentration-time profiling post-administration, analyzed via LC-MS/MS. PD endpoints include tumor volume reduction and biomarker analysis (e.g., EGFR phosphorylation). Researchers must standardize sampling intervals and account for inter-species metabolic differences. Clinical PK/PD data from trials like APPLLO (NCT02981108) provide benchmarks for translational relevance .
Q. What are the critical biomarkers to monitor during Almonertinib therapy, and how are they quantified?
Key biomarkers include EGFR mutation status (T790M, exon 19 deletions), circulating tumor DNA (ctDNA), and resistance markers (e.g., MET amplification). Use droplet digital PCR (ddPCR) or next-generation sequencing (NGS) for mutation detection. Ensure pre- and post-treatment sample collection to track dynamic changes .
Advanced Research Questions
Q. How can researchers address discrepancies in Almonertinib’s efficacy data across diverse patient populations?
Conflicting results may arise from differences in genetic backgrounds, comorbidities, or prior therapies. Mitigate this by stratifying cohorts based on mutation subtypes (e.g., L858R vs. exon 19 deletions) and incorporating covariates in statistical models. Reference global NSCLC incidence trends (e.g., higher mortality in transitioning countries ) to contextualize regional variations.
Q. What methodologies are recommended for investigating Almonertinib resistance mechanisms?
Combine longitudinal ctDNA analysis with single-cell RNA sequencing to identify clonal evolution. Use patient-derived organoids (PDOs) or CRISPR-Cas9-engineered cell lines to validate candidate resistance pathways (e.g., HER2 amplification). Cross-reference findings with clinical trial data (e.g., FLAURA trial for osimertinib cross-resistance patterns ).
Q. How should researchers design studies to evaluate Almonertinib in combination therapies?
Adopt a factorial design to test synergies with MET inhibitors (e.g., savolitinib) or anti-angiogenic agents. Prioritize in vitro synergy assays (e.g., Chou-Talalay method) before progressing to co-dosing in xenografts. Ensure PK compatibility and monitor additive toxicity using validated grading systems (e.g., CTCAE v5.0) .
Methodological and Data Analysis Questions
Q. What statistical approaches are optimal for analyzing progression-free survival (PFS) data in Almonertinib trials?
Use Kaplan-Meier survival curves with log-rank tests for univariate analysis and Cox proportional hazards models for multivariate adjustments. Address censoring biases by documenting dropout reasons. For small sample sizes, employ bootstrapping to estimate confidence intervals .
Q. How can researchers validate Almonertinib’s selectivity for mutant EGFR over wild-type isoforms?
Conduct kinase inhibition assays using recombinant EGFR proteins (mutant vs. wild-type). Validate cellular specificity via siRNA knockdown in isogenic cell lines. Cross-validate with clinical toxicity data (e.g., lower incidence of rash compared to first-generation TKIs ).
Q. What protocols ensure reproducibility in Almonertinib’s in vivo efficacy studies?
Follow ARRIVE guidelines for animal studies: detail housing conditions, randomization methods, and blinding during tumor measurement. Use power analysis to determine cohort sizes and report effect sizes with 95% CIs. Share raw data and analysis scripts via repositories like Figshare .
Ethical and Translational Considerations
Q. How should researchers address ethical challenges in trials involving Almonertinib-resistant patients?
Obtain informed consent outlining risks of biopsy procedures for biomarker analysis. For vulnerable populations (e.g., elderly patients in transitioning countries ), collaborate with local ethics committees to ensure equitable access. Adhere to FAIR data principles for transparency .
Tables for Key Metrics in Almonertinib Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
